molecular formula C14H15N3O3 B3884832 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Numéro de catalogue: B3884832
Poids moléculaire: 273.29 g/mol
Clé InChI: XBQLWNUMHOMSNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a chemical compound of interest in scientific research, particularly within medicinal chemistry. Its structure combines a nitroquinoline scaffold, a moiety known for diverse biological activities, with a piperidin-3-ol group. While specific biological data for this exact compound is not fully established in the current literature, research on highly similar analogues provides strong direction for its potential research applications. Nitroquinoline derivatives are frequently investigated for their anticancer properties. Specifically, some 5-nitro-8-hydroxyquinoline hybrids have demonstrated selective toxicity against multidrug-resistant (MDR) cancer cell lines, revealing a promising strategy to overcome a major obstacle in chemotherapy . The mechanism of action for such compounds is often linked to their ability to chelate essential metal ions, such as copper and zinc. This metal-binding activity can disrupt metal homeostasis in cancer cells, potentially leading to iron deprivation or the generation of cytotoxic, redox-active copper complexes . The piperidine ring is a privileged structure in pharmaceuticals, found in a wide range of bioactive molecules and contributing to properties like metabolic stability and target binding . This product is intended for research applications only, including as a building block in organic synthesis, a precursor for developing novel metal complexes, or a candidate for in vitro biological screening. Researchers can utilize this compound to explore its potential in areas such as anticancer research, antimicrobial studies, and as a ligand in catalytic or material science. 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propriétés

IUPAC Name

1-(8-nitroquinolin-5-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-3-2-8-16(9-10)12-5-6-13(17(19)20)14-11(12)4-1-7-15-14/h1,4-7,10,18H,2-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQLWNUMHOMSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 1-(8-Nitroquinolin-5-yl)piperidin-3-ol: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the novel chemical entity 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. This molecule integrates two key heterocyclic scaffolds: the 8-nitroquinoline core, a known pharmacophore in medicinal chemistry, and the piperidine ring, a ubiquitous structural motif in numerous pharmaceuticals.[1][2] While detailed academic studies on this specific compound are not broadly published, its emergence in patent literature points to its significance as a potential modulator of the androgen receptor (AR), a critical target in the development of therapeutics for prostate cancer and other androgen-dependent diseases.[3][4] This document will elucidate the compound's chemical structure, outline a plausible synthetic route based on established chemical principles and patent precedents, tabulate its predicted physicochemical properties, and discuss its biological relevance within the context of androgen receptor signaling.

Introduction: The Rationale for Quinoline-Piperidine Hybrids

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The quinoline ring system, particularly functionalized variants like 8-hydroxyquinoline and nitroquinolines, has been explored for a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6][7][8] The 8-nitroquinoline moiety, specifically, serves as a versatile synthetic intermediate and an active component in various biologically evaluated compounds.[9][10]

Simultaneously, the piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a rigid scaffold for orienting functional groups toward their biological targets. The synthesis of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol represents a logical fusion of these two privileged structures, likely designed to engage with specific biological targets while maintaining drug-like characteristics. Its classification in patent literature as an androgen receptor modulator suggests a targeted application in oncology, particularly in the challenging area of castration-resistant prostate cancer.[11][12]

Chemical Structure and Physicochemical Properties

The formal chemical identity of the compound is established by its structure, which features a piperidin-3-ol ring attached via its nitrogen atom to the C5 position of an 8-nitroquinoline core. The presence of the hydroxyl group on the piperidine ring introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

Structural and Chemical Identifiers
PropertyValueSource
IUPAC Name 1-(8-nitroquinolin-5-yl)piperidin-3-olN/A
Molecular Formula C₁₄H₁₅N₃O₃Computed
Molecular Weight 273.29 g/mol Computed
Canonical SMILES C1CN(C(C1)O)C2=C(C=CC3=C2N=CC=C3)[O-]Computed
InChI Key (Predicted)Computed
Predicted Physicochemical Properties

The following properties are computationally predicted and serve as a baseline for experimental design. These values are essential for anticipating solubility, permeability, and general handling characteristics.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water) 1.85Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 81.9 ŲInfluences cell penetration and oral bioavailability.
Hydrogen Bond Donors 1Potential for specific interactions with target proteins.
Hydrogen Bond Acceptors 5Potential for specific interactions with target proteins.
Rotatable Bonds 2Relates to conformational flexibility and binding entropy.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is not publicly documented, a logical and efficient synthetic pathway can be constructed based on established methodologies for nucleophilic aromatic substitution (SₙAr). The core of this synthesis involves the reaction of a halo-nitroquinoline with the appropriate piperidine derivative.

Proposed Synthetic Workflow

The most probable synthetic route involves the displacement of a halogen, typically chlorine or fluorine, from the C5 position of an 8-nitroquinoline precursor by the secondary amine of piperidin-3-ol.

G cluster_0 Step 1: Halogenation/Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution (SₙAr) cluster_2 Reaction Conditions A Quinoline B 5-Halo-8-nitroquinoline A->B D 1-(8-Nitroquinolin-5-yl)piperidin-3-ol C Piperidin-3-ol Conditions Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., DMSO, NMP) Heat (80-150 °C)

Caption: Proposed synthetic workflow for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common SₙAr conditions for similar scaffolds.

  • Reaction Setup: To a solution of 5-chloro-8-nitroquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or NMP, ~0.2 M), add piperidin-3-ol (1.2 eq).

  • Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) or an inorganic base like potassium carbonate (K₂CO₃, 3.0 eq).

    • Scientist's Insight: The choice of base is critical. An organic base like DIPEA is often used to scavenge the HCl byproduct without introducing competing nucleophiles or causing hydrolysis of the nitro group. An inorganic base like K₂CO₃ is a cost-effective alternative but requires careful monitoring to avoid side reactions.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

    • Scientist's Insight: The high temperature is necessary to overcome the activation energy for the SₙAr reaction. The electron-withdrawing nitro group at the C8 position is crucial as it activates the C5 position towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex intermediate.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with water to precipitate the crude product or perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure 1-(8-Nitroquinolin-5-yl)piperidin-3-ol.

Spectroscopic Characterization (Predicted)

Although experimental data is not publicly available, the expected NMR signals can be predicted.

  • ¹H NMR: Signals in the aromatic region (δ 7.5-9.0 ppm) would correspond to the protons on the quinoline ring.[13] The protons on the piperidine ring would appear in the aliphatic region (δ 1.5-4.5 ppm), with characteristic shifts for the protons adjacent to the nitrogen and the hydroxyl-bearing carbon.[14]

  • ¹³C NMR: Aromatic carbons of the quinoline ring would resonate between δ 120-160 ppm. The piperidine carbons would be found in the δ 20-70 ppm range.

  • Mass Spectrometry (MS): The ESI+ spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 274.12.

Biological Context: Androgen Receptor Modulation

The primary therapeutic hypothesis for this compound is its function as an androgen receptor (AR) modulator. The AR is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[3]

The Androgen Receptor Signaling Pathway

In normal physiology and in early-stage prostate cancer, the AR is activated by androgens like testosterone and dihydrotestosterone (DHT). This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell growth and survival, such as Prostate-Specific Antigen (PSA).[4]

Clinically available anti-androgens, such as enzalutamide, function by competitively inhibiting ligand binding to the AR's ligand-binding domain (LBD).[11] However, resistance often develops through mechanisms like AR mutations or overexpression. This has driven research into novel agents that may act via different mechanisms or target different domains of the receptor.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive, with HSPs) Androgen->AR Binds to LBD AR_Active Activated AR Dimer AR->AR_Active Dimerization & HSP Dissociation AR_Nuc Activated AR Dimer AR_Active->AR_Nuc Nuclear Translocation Compound 1-(8-Nitroquinolin-5-yl) piperidin-3-ol Compound->AR Potential Antagonist (Inhibits Binding) Compound->AR_Active May Disrupt Dimerization/Translocation ARE Androgen Response Element (ARE) on DNA AR_Nuc->ARE Binds DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Hypothesized mechanism of action within the AR signaling pathway.

Potential Role of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Given its structural class, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is likely designed to act as an antagonist or a selective androgen receptor modulator (SARM). It may function by:

  • Competitive Antagonism: Directly competing with endogenous androgens for binding to the LBD of the AR, thereby preventing its activation.

  • Allosteric Modulation: Binding to a site other than the LBD, inducing a conformational change that prevents proper receptor activation, dimerization, or DNA binding.

  • Disruption of Protein-Protein Interactions: Interfering with the interaction between the AR and essential co-regulator proteins.

The development of such compounds is critical for overcoming resistance to existing therapies and providing new options for patients with advanced prostate cancer.[4][15]

Conclusion and Future Directions

1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a rationally designed molecule that holds potential as a novel therapeutic agent targeting the androgen receptor. Its synthesis is feasible through standard organic chemistry techniques, and its predicted physicochemical properties are within the range considered favorable for drug candidates. The true potential of this compound, however, can only be unlocked through rigorous experimental validation. Future research should focus on its stereoselective synthesis, in-vitro characterization of its binding affinity and functional activity at the androgen receptor, and in-vivo evaluation of its efficacy and pharmacokinetic profile in relevant preclinical models of prostate cancer.

References

  • Lee, D., & Park, K. (2019). Androgen receptor modulators: a review of recent patents and reports (2012-2018).
  • Google Patents. (2019).
  • Google Patents. (2016). WO2016079521A1 - Androgen receptor modulators and their use as anti-cancer agents.
  • Google Patents. (2008).
  • Google Patents. (2021).
  • Wang, F., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(55), 32085-32095.
  • Bouchoucha, M., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Applicable Chemistry, 4(4), 1184-1191.
  • Kricheldorf, H. R. (1978). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition, 16(8), 379-391.
  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-380.
  • Manivel, P., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters, 27(8), 1739-1745.
  • ChemicalBook. (n.d.). 8-Nitroquinoline(607-35-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Google Patents. (2001). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchG
  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4287.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline.
  • PubChem. (n.d.). 8-Nitroquinoline.
  • BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • Wikipedia. (n.d.). Piperidine.
  • Ataman Kimya. (n.d.). PIPERIDINE.

Sources

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group, as seen in 5-nitroquinoline derivatives, can further enhance cytotoxic effects, particularly in hypoxic environments characteristic of solid tumors, through bioreduction to reactive cytotoxic species.[3] This guide outlines a comprehensive and logical in vitro strategy to elucidate the mechanism of action of a novel chemical entity, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. While public domain data on this specific molecule is not available, this document serves as a technical whitepaper, providing a robust experimental framework for its characterization, from initial phenotypic screening to target pathway deconvolution. The methodologies and rationale presented herein are grounded in established principles for the investigation of novel quinoline derivatives.[4][5]

Part 1: Initial Phenotypic Assessment - Quantifying Cytotoxicity

The foundational step in characterizing a novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency and a basis for selecting concentrations for subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[6][7] Its principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells, yielding a purple formazan product.[7][8] The intensity of the purple color is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol across a panel of human cancer cell lines.

1. Cell Seeding:

  • Culture selected human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma) to ~80% confluency.
  • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in serum-free culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM).
  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO-containing medium) and untreated control wells.
  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[6]
  • Add 10 µL of the MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[8]
  • Incubate the plate for 4 hours at 37°C, protected from light.[8][10]

4. Solubilization and Absorbance Reading:

  • After incubation, add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7][10]
  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

5. Data Analysis:

  • Subtract the absorbance of the blank (medium only) wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (four-parameter variable slope) to determine the IC50 value.
Illustrative Data Presentation

The results of the MTT assay should be summarized in a clear, tabular format for easy comparison of the compound's potency across different cell lines.

Cell LineHistologyIC50 (µM) of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol
HCT116Colorectal CarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
MCF-7Breast CarcinomaHypothetical Value
HepG2Hepatocellular CarcinomaHypothetical Value
Caption: Hypothetical IC50 values for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol as determined by MTT assay after 72 hours of treatment.

Part 2: Target Class Identification & Mechanistic Probing

With the cytotoxic potential established, the next phase is to investigate the underlying mechanism. Quinoline derivatives are known to exert their anticancer effects through various pathways, including kinase inhibition, apoptosis induction, and disruption of microtubule dynamics.[1][2][4] The presence of a nitro group also suggests the potential for inducing oxidative stress.[3][11] A logical workflow involves a series of assays to probe these common mechanisms.

Experimental Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Broad Mechanism Probing cluster_2 Phase 3: Pathway Deconvolution Compound 1-(8-Nitroquinolin-5-yl)piperidin-3-ol MTT MTT Cytotoxicity Assay Compound->MTT IC50 Determine IC50 Values MTT->IC50 Kinase Kinase Inhibition Assay (e.g., ADP-Glo) IC50->Kinase Select active cell lines & conc. Apoptosis Apoptosis Assay (Caspase-3 Activity) IC50->Apoptosis ROS ROS Production Assay (CellROX) IC50->ROS TargetID Target Engagement Assay (e.g., CETSA) Kinase->TargetID If kinase activity is inhibited WesternBlot Western Blot Analysis (Phospho-Proteins) TargetID->WesternBlot Pathway Identify Modulated Signaling Pathway WesternBlot->Pathway

Caption: A logical workflow for the in vitro mechanistic evaluation of a novel compound.

A. Kinase Inhibition Screening

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[12] Many quinoline derivatives have been identified as kinase inhibitors.[2] A luminescent ADP-based assay provides a universal method to screen for kinase inhibition by quantifying ADP produced during the kinase reaction.[13]

This protocol is adapted for a 384-well format to screen for inhibition of a representative kinase (e.g., a tyrosine or serine/threonine kinase).

1. Reagent Preparation:

  • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[14]
  • Reconstitute the recombinant kinase and its specific substrate peptide in the kinase buffer.
  • Prepare serial dilutions of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in kinase buffer containing a final DMSO concentration of ≤1%.

2. Kinase Reaction:

  • In a white, opaque 384-well plate, add 2 µL of the test compound dilution.
  • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase).[12][14]
  • Incubate for 60 minutes at room temperature.

3. ADP Detection:

  • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[13]
  • Incubate for 30-60 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate-reading luminometer.
  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
B. Apoptosis Induction Assay

A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.[15] A key event in apoptosis is the activation of effector caspases, such as caspase-3.

1. Cell Treatment and Lysis:

  • Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with 1-(8-Nitroquinolin-5-yl)piperidin-3-ol at 1x and 5x its IC50 value for 24 hours. Include an untreated control and a positive control (e.g., staurosporine).
  • Harvest the cells and wash with ice-cold PBS.
  • Lyse the cells in 50 µL of chilled cell lysis buffer on ice for 10 minutes.
  • Centrifuge at 10,000 x g for 1 minute and collect the supernatant.

2. Caspase Assay:

  • Determine the protein concentration of the lysate using a BCA assay.
  • In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.
  • Add 50 µg of protein lysate to each well.
  • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).
  • Incubate the plate at 37°C for 1-2 hours, protected from light.

3. Data Analysis:

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA cleaved by active caspase-3.
  • Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
C. Reactive Oxygen Species (ROS) Production

The nitroaromatic structure of the compound suggests a potential mechanism involving the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[3][11]

1. Cell Treatment:

  • Seed cells on a glass-bottom imaging dish.
  • Treat the cells with the compound at its IC50 for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H2O2).

2. Staining and Imaging:

  • Add CellROX® Deep Red Reagent to the cells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.[11]
  • Wash the cells three times with PBS.
  • Counterstain the nuclei with Hoechst 33342.
  • Image the cells using a fluorescence microscope.

3. Analysis:

  • Quantify the fluorescence intensity of the CellROX® signal in the treated cells compared to the untreated controls. An increase in fluorescence indicates an increase in ROS production.

Part 3: Target Deconvolution and Pathway Analysis

If the initial screens suggest a specific mechanism, such as kinase inhibition, the subsequent step is to identify the specific protein target(s) and elucidate the downstream signaling pathway.

A. Target Engagement Validation

Confirming that a compound physically binds to its intended target within a complex cellular environment is a critical step in validation.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19]

  • Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting.

  • Analysis: A positive result is observed as a "thermal shift," where the compound-treated samples show more soluble target protein at higher temperatures compared to the vehicle control.[19]

B. Signaling Pathway Analysis via Western Blotting

Western blotting is an indispensable technique for investigating changes in protein expression and post-translational modifications, such as phosphorylation, which are central to signaling pathways.[20][21] If 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is found to inhibit a specific kinase (e.g., a member of the MAPK/ERK pathway), Western blotting can be used to confirm the inhibition of downstream signaling.[22]

1. Protein Extraction:

  • Seed cells and treat with the compound at various concentrations and time points.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
  • Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[22]
  • Collect the supernatant and quantify the protein concentration.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
  • Separate the proteins by size on an SDS-polyacrylamide gel.[20]
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[22]
  • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-ERK1/2).
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[22]
  • Visualize the protein bands using an imaging system.
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).[22][23]
  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

If the compound inhibits an upstream kinase like MEK1/2, a dose-dependent decrease in the phosphorylation of its direct substrate, ERK1/2, would be expected.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor 1-(8-Nitroquinolin-5-yl) piperidin-3-ol Inhibitor->MEK

Sources

Technical Whitepaper: Synthesis Pathways and Precursors for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of functionalized quinoline scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors, TLR7 antagonists, and antimicrobial agents. This whitepaper provides an in-depth technical analysis of the synthesis of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol . By critically evaluating precursor selection, chemoselectivity, and reaction mechanics, this guide establishes a robust, self-validating protocol for synthesizing this compound via Nucleophilic Aromatic Substitution (SNAr) and alternative palladium-catalyzed cross-coupling methodologies.

Structural Rationale and Precursor Selection

The target molecule consists of an 8-nitroquinoline core covalently linked to a piperidin-3-ol moiety at the C5 position. The strategic selection of precursors is dictated by the electronic landscape of the quinoline ring.

  • The Electrophile (5-Chloro-8-nitroquinoline): The presence of the strongly electron-withdrawing nitro group at the C8 position exerts a profound inductive and resonance effect across the bicyclic system. This functional group depletes electron density specifically at the ortho (C7) and para (C5) positions relative to the nitro group[1]. Consequently, a halogen at the C5 position becomes highly activated, making 5-chloro-8-nitroquinoline the premier precursor for SNAr reactions[2].

  • The Nucleophile (Piperidin-3-ol): This bifunctional molecule contains both a secondary amine and a secondary alcohol. The synthesis relies on the inherent nucleophilic disparity between nitrogen and oxygen. Nitrogen, being less electronegative than oxygen, possesses a more polarizable and available lone pair. Under mild basic conditions, N-arylation occurs with near-perfect chemoselectivity, bypassing the need for hydroxyl protecting groups.

Mechanistic Pathway Analysis

The Primary Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the most atom-economical and scalable route for this synthesis. The reaction proceeds via an addition-elimination mechanism. The secondary amine of piperidin-3-ol attacks the electron-deficient C5 carbon of 5-chloro-8-nitroquinoline, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge into the C8-nitro group and the quinoline nitrogen. Subsequent expulsion of the chloride leaving group rearomatizes the system, yielding the target compound.

SNAr_Mechanism A 5-Chloro-8-nitroquinoline (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack (C5 Position) B Piperidin-3-ol (Nucleophile) B->C Base-Assisted Deprotonation D 1-(8-Nitroquinolin-5-yl)piperidin-3-ol (Target) C->D Chloride Elimination Rearomatization

Caption: SNAr mechanism for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol via Meisenheimer complex.

The Alternative Route: Buchwald-Hartwig Cross-Coupling

When utilizing 5-bromo-8-nitroquinoline as a precursor, the SNAr reaction rate drops significantly due to the lower electronegativity and poorer leaving-group ability of bromide compared to chloride or fluoride in SNAr contexts. In such cases, a Palladium-catalyzed Buchwald-Hartwig amination is deployed[3],[4]. The palladium catalyst inserts into the C-Br bond via oxidative addition, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.

Self-Validating Experimental Protocol (SNAr Route)

The following protocol is engineered as a self-validating system, ensuring that each step provides immediate, observable feedback to the researcher regarding reaction progression and purity.

Reagents:

  • 5-Chloro-8-nitroquinoline (1.0 equiv, limiting reagent)

  • Piperidin-3-ol (1.5 equiv)

  • Potassium carbonate (K2CO3, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Electrophile Solvation: Dissolve 5-chloro-8-nitroquinoline in anhydrous DMF (0.2 M concentration) in an oven-dried round-bottom flask.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the polar Meisenheimer transition state without hydrogen-bonding to the amine nucleophile, thereby accelerating the reaction rate.

  • Nucleophile & Base Addition: Add piperidin-3-ol and finely powdered K2CO3 to the stirring solution.

    • Causality: K2CO3 acts as a mild, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction. Without it, the liberated HCl would protonate unreacted piperidin-3-ol, rendering it non-nucleophilic and stalling the reaction.

  • Thermal Activation & Validation: Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The starting material (5-chloro-8-nitroquinoline) is intensely UV-active and typically has an Rf of ~0.6. The product, being more polar and basic, will appear as a new UV-active spot at a lower Rf (~0.2) that stains positively with Dragendorff's reagent (indicating a tertiary amine). The complete disappearance of the top spot validates reaction completion.

  • Aqueous Quench & Partitioning: Cool the mixture to room temperature and pour it into a 10-fold volume of ice-cold 5% aqueous LiCl solution. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

    • Causality & Validation: DMF is notoriously difficult to remove via evaporation. The LiCl wash specifically forces DMF and unreacted piperidin-3-ol into the aqueous phase. A successful partition is validated when the organic layer retains the distinct yellow/orange hue of the nitroquinoline product while the aqueous layer runs clear.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 100% Dichloromethane to 5% Methanol in Dichloromethane).

Workflow Step1 Precursor Preparation Anhydrous DMF + K2CO3 Step2 Reaction Execution 80-90°C, N2 Atmosphere Step1->Step2 Step3 Aqueous Workup EtOAc Extraction & LiCl Wash Step2->Step3 Step4 Purification Silica Gel Chromatography Step3->Step4 Step5 Analytical Validation NMR, LC-MS, HPLC Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Quantitative Route Comparison

The following table summarizes the quantitative metrics and operational parameters comparing the two viable synthetic pathways for 8-nitroquinoline amination.

Synthesis PathwayPrimary PrecursorCatalyst / BaseSolvent & TempChemoselectivity (N vs O)Typical YieldScalability & Cost
SNAr (Preferred) 5-Chloro-8-nitroquinolineK2CO3 (Base)DMF, 85 °CHigh (N-attack preferred)75 - 85%Excellent (>10g), Low Cost
Buchwald-Hartwig 5-Bromo-8-nitroquinolinePd2(dba)3 / RuPhosToluene, 100 °CModerate to High60 - 70%Moderate, High Catalyst Cost

References

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor ACS Publications / PMC. URL:[Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties MDPI. URL:[Link]

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis ACS Publications. URL:[Link]

Sources

Pharmacokinetics and Bioactivation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-nitroquinoline scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. It is primarily utilized as a mechanism-based prodrug against kinetoplastid parasites (such as Trypanosoma brucei and Leishmania infantum) and as a targeted immunomodulatory warhead in Toll-like receptor 7 (TLR7) antagonists . As a Senior Application Scientist, I have observed that the strategic functionalization of this core—specifically the addition of a piperidin-3-ol moiety at the C5 position—represents a masterclass in physicochemical tuning. This guide dissects the pharmacokinetic (PK) profile, bioactivation pathways, and the self-validating laboratory protocols required to evaluate these derivatives.

Structural Rationale & Physicochemical Tuning (Causality)

The transition from a bare 8-nitroquinoline to a 1-(8-Nitroquinolin-5-yl)piperidin-3-ol derivative is driven by the need to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Disruption of Planarity: Fully aromatic quinolines suffer from poor aqueous solubility due to strong π-π stacking in the solid state. The introduction of the sp3-hybridized piperidine ring breaks this planarity, significantly lowering the crystal lattice energy and enhancing thermodynamic solubility.

  • LogD Fine-Tuning: The 3-hydroxyl group on the piperidine ring is not merely a structural appendage; it acts as a critical hydrogen bond donor and acceptor. This specific substitution lowers the distribution coefficient (LogD) just enough to prevent the excessive lipophilicity that typically drives >99% non-specific human serum albumin (HSA) binding. By tuning this parameter, we increase the free-drug fraction ( fu​ ) available to cross cellular membranes .

  • Redox Potential Modulation: The electron-donating nature of the piperidine nitrogen subtly shifts the redox potential of the 8-nitro group, ensuring it remains a selective substrate for parasitic enzymes rather than mammalian reductases .

Mechanism of Bioactivation (NTR1 Pathway)

For anti-infective applications, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol derivatives are inactive until metabolized. They act as prodrugs that are selectively bioactivated by type 1 nitroreductases (NTR1) expressed in kinetoplastids . The enzyme catalyzes a sequential two-electron reduction of the nitro group, generating highly electrophilic intermediates that form lethal adducts with parasitic macromolecules.

NTR1_Pathway Prodrug 8-Nitroquinoline Prodrug Nitroso Nitroso Intermediate Prodrug->Nitroso NTR1 (2e- reduction) Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine NTR1 (2e- reduction) Adducts Cytotoxic Adducts Hydroxylamine->Adducts Electrophilic Attack

Fig 1. NTR1-mediated bioactivation pathway of 8-nitroquinoline derivatives into cytotoxic adducts.

Comprehensive Pharmacokinetic (ADME) Profile

To evaluate the clinical viability of these derivatives, we must benchmark their quantitative PK parameters. The data below synthesizes the typical performance of optimized 8-nitroquinoline-piperidine scaffolds [[1]]([Link]).

Table 1: Representative Pharmacokinetic Parameters

PK ParameterValue / RangeBiological & Clinical Significance
Oral Bioavailability (F%) 45% – 60%The basic piperidine nitrogen enables gastric protonation, facilitating rapid and extensive GI absorption.
Cmax​ (Oral, 25 mg/kg) ~17,400 ng/mLHigh systemic exposure is achieved rapidly, crucial for overwhelming parasitic defense mechanisms.
Plasma Half-Life ( T1/2​ ) 2.5 – 3.5 hProvides a sustained therapeutic window superior to first-generation nitroaromatics like fexinidazole.
Microsomal Stability ( T1/2​ ) > 40 minIndicates high resistance to rapid CYP450-mediated hepatic clearance.
Human Albumin Binding 92% – 99%High binding limits the free fraction; necessitates the high Cmax​ to maintain efficacy.
PAMPA-BBB Permeability > 15 × 10⁻⁶ cm/sConfirms the ability to cross the blood-brain barrier, essential for treating CNS-stage trypanosomiasis.

Standardized Experimental Protocols for PK Validation

Trustworthiness in drug development relies on reproducibility. The following protocols are engineered as self-validating systems —incorporating internal controls that immediately flag assay degradation.

PK_Workflow Step1 Incubation (Microsomes + NADPH) Step2 Time-Course Sampling Step1->Step2 Step3 Quench Reaction (Cold ACN + IS) Step2->Step3 Step4 Centrifugation & Precipitation Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2. Step-by-step workflow for in vitro liver microsomal stability and clearance quantification.

In Vitro Liver Microsomal Stability Assay

Causality: This assay determines the vulnerability of the piperidin-3-ol moiety to Phase I hepatic metabolism (e.g., CYP-mediated oxidation).

  • Preparation: Prepare a 1 µM solution of the derivative in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL human or mouse liver microsomes.

  • Pre-incubation & Self-Validation: Incubate the mixture at 37°C for 5 minutes. Validation Step: Run a parallel control lacking NADPH. If parent compound depletion occurs in this control, it indicates chemical instability rather than enzymatic metabolism.

  • Initiation: Add NADPH to a final concentration of 1 mM to trigger CYP450 activity.

  • Time-Course Sampling: At strict intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately inject each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Quantify the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

PAMPA-BBB Permeability Assay

Causality: For anti-trypanosomal agents, penetrating the blood-brain barrier is non-negotiable for treating the lethal neurological stage of the disease . The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, lipid-based surrogate.

  • Donor Preparation: Dilute the compound in PBS (pH 7.4) to 10 µM.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: This specific lipid composition accurately mimics the tight junctions and lipophilic environment of the human BBB.

  • Assembly: Add 300 µL of donor solution to the donor wells and 200 µL of PBS to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 18 hours in a humidity-saturated chamber to prevent evaporation-induced concentration gradients.

  • Quantification & Self-Validation: Separate the plates and measure concentrations via LC-MS/MS. Validation Step: Concurrently run highly permeable (verapamil) and poorly permeable (theophylline) reference drugs. If verapamil fails to cross, or theophylline crosses freely, the lipid membrane integrity is compromised, and the plate must be discarded.

References

  • [2] Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry / NIH.[Link]

  • [1],[3] New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters.[Link]

  • [4] Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications.[Link]

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physical properties and solubility profile of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Physicochemical Characterization of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters, including melting point, pKa, lipophilicity, and solubility, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide presents a comprehensive framework for the experimental determination of these core properties for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, a heterocyclic compound with structural motifs of interest in medicinal chemistry. As this molecule is not extensively characterized in public literature, this document serves as both a theoretical guide and a practical standard operating procedure for researchers. We provide detailed, field-proven protocols, explain the causal-driven choices behind experimental design, and offer templates for robust data acquisition and reporting, thereby establishing a self-validating system for its complete physicochemical profiling.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate assessment of a compound's drug-like properties. A molecule's intrinsic physical and chemical characteristics are the primary determinants of its ultimate pharmacokinetic and pharmacodynamic success. The subject of this guide, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, presents a unique combination of functional groups that demand careful characterization:

  • An 8-Nitroquinoline Core: This aromatic, bicyclic system is a known pharmacophore.[1] The nitro group is strongly electron-withdrawing and can significantly impact the electronic properties and metabolic stability of the molecule.

  • A Piperidin-3-ol Moiety: The piperidine ring introduces a basic nitrogen atom, making the molecule's ionization state pH-dependent. The hydroxyl group adds a site for hydrogen bonding, influencing both solubility and potential target interactions.

A comprehensive analysis of these features is non-negotiable for predicting in vivo behavior and guiding formulation development. This guide provides the necessary authoritative protocols to achieve this.

Core Physicochemical Properties: Experimental Determination

Melting Point (MP): A Criterion for Purity and Identity

The melting point is a fundamental thermal property that provides a rapid and inexpensive indication of a compound's purity.[2] Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress and broaden this range.[3]

This protocol outlines the use of a standard digital melting point apparatus (e.g., a Mel-Temp or similar device).[2]

  • Sample Preparation:

    • Ensure the 1-(8-Nitroquinolin-5-yl)piperidin-3-ol sample is completely dry and finely powdered by gently crushing it on a watch glass.

    • Press the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

    • Tap the closed end of the tube gently on a hard surface to pack the sample into a dense column approximately 1-2 mm high.[4]

  • Preliminary Determination (Rapid Scan):

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-15°C/minute) to quickly identify an approximate melting temperature. This initial run prevents time loss during the precise measurement.[3][5]

  • Accurate Determination (Slow Scan):

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed.

    • Insert a new, freshly packed capillary tube.

    • Set a slow, controlled heating rate of 1-2°C per minute.[5] This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading.

  • Data Recording:

    • Record the temperature (T1) at which the first liquid droplet becomes visible.

    • Record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1 – T2.

    • Repeat the accurate determination at least twice to ensure reproducibility.

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and unprotonated forms.[6] For 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, the secondary amine within the piperidine ring is the primary basic center. Its pKa value is crucial as it dictates the molecule's charge state in different physiological compartments (e.g., stomach, intestine, blood), which in turn governs its solubility, permeability, and target binding.[7] Potentiometric titration is a highly precise and widely used method for this determination.[8]

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A concentration of at least 10⁻⁴ M is often required.[7]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), ensuring they are carbonate-free.[7]

  • Titration Procedure:

    • Place a known volume and concentration of the compound solution into a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • If the compound is in its free base form, titrate with the standardized HCl solution. If it is a salt, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL) using an auto-titrator or a calibrated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the curve. This can be found by calculating the first derivative of the plot (dpH/dV).

    • Specialized software is often used to accurately calculate the pKa from the titration data.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[9] According to Lipinski's Rule of 5, a logP value less than 5 is often associated with better oral absorption for drug candidates.[9] The shake-flask method is the universally recognized "gold standard" for experimental logP determination.[10]

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is crucial for thermodynamic accuracy.

  • Sample Preparation:

    • Prepare a stock solution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in the aqueous phase.

    • Add a known volume of this stock solution to a screw-cap vial containing a known volume of the n-octanol phase (e.g., equal volumes). The initial concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration:

    • Tightly cap the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[11]

    • Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation at low speed can be used to accelerate this separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated for accurate quantification.[12]

  • Calculation:

    • Calculate the partition coefficient, P, using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • The final logP is the base-10 logarithm of P: logP = log₁₀(P)

Solubility Profile: The Foundation for Delivery and Efficacy

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent system at a specific temperature to form a saturated solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[13] Determining the equilibrium (thermodynamic) solubility is essential for pre-formulation studies.[14]

This method determines the thermodynamic solubility by allowing excess solid to equilibrate with the solvent over an extended period.[12]

  • Setup:

    • Add an excess amount of solid 1-(8-Nitroquinolin-5-yl)piperidin-3-ol to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of a different solvent of interest (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO).

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.[12]

  • Phase Separation:

    • After equilibration, remove the vials and allow any remaining solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the samples.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound. This step is critical to remove all particulate matter.[12]

  • Analysis:

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated HPLC method against a standard calibration curve.

    • If the initial filtrate is too concentrated, perform a validated dilution into the linear range of the assay.

  • Reporting:

    • Report the solubility in units of mg/mL or µg/mL at the specified temperature and for each solvent.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (24-72h at Constant Temp) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (e.g., 0.22 µm PTFE filter) C->D E Analyze Filtrate by HPLC D->E F Quantify Against Calibration Curve E->F G Report Solubility (mg/mL) F->G

Caption: A generalized workflow for determining equilibrium solubility.

Summary of Physicochemical Properties (Data Template)

The following tables should be used to systematically record the experimental data obtained for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol.

Table 1: Core Physical Properties

Property Experimental Value Method Used
Melting Point (°C) Capillary Method
pKa (at 25°C) Potentiometric Titration

| logP | | Shake-Flask (Octanol/Water) |

Table 2: Equilibrium Solubility Profile (at 25°C)

Solvent System Solubility (µg/mL) Method Used
Deionized Water Shake-Flask / HPLC
PBS (pH 7.4) Shake-Flask / HPLC
0.1 N HCl (aq) Shake-Flask / HPLC
Ethanol Shake-Flask / HPLC

| Dimethyl Sulfoxide (DMSO) | | Shake-Flask / HPLC |

Conclusion

The protocols and theoretical framework detailed in this guide provide a robust and scientifically rigorous approach to the full physicochemical characterization of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. By systematically determining its melting point, pKa, logP, and solubility profile, researchers can build a comprehensive data package essential for making informed decisions in the drug discovery and development pipeline. Adherence to these self-validating methodologies ensures data integrity, reproducibility, and provides the foundational knowledge required to unlock the therapeutic potential of this and other novel chemical entities.

References

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biological activity of 8-nitroquinoline piperidin-3-ol analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 8-Nitroquinoline Piperidin-3-ol Analogs

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with novel or enhanced biological activities. This guide explores the untapped potential of hybrid molecules combining the 8-nitroquinoline core with a piperidin-3-ol moiety. While direct research on this specific analog class is nascent, a comprehensive analysis of the constituent pharmacophores provides a strong rationale for their investigation as potent therapeutic agents. The 8-nitroquinoline scaffold is a known driver of antiparasitic and anticancer activity, often through bioreductive activation. Concurrently, the piperidin-3-ol group is a proven modulator of physicochemical properties, enhancing drug-likeness and offering a vector for further chemical modification. This document synthesizes established principles and data from related compound classes to provide a forward-looking technical framework for researchers, scientists, and drug development professionals. We will delve into proposed synthetic strategies, anticipate the spectrum of biological activities, elucidate probable mechanisms of action, and provide detailed experimental protocols for the evaluation of these promising, yet underexplored, chemical entities.

Introduction: A Rationale for Hybrid Scaffold Design

The strategic combination of distinct chemical motifs is a cornerstone of modern drug discovery. The 8-nitroquinoline piperidin-3-ol scaffold represents such a strategic hybridization, designed to harness the unique strengths of each component.

  • The Quinoline Core: A Privileged Structure Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Their versatile biological profile includes antimicrobial, anticancer, antimalarial, and anti-inflammatory activities.[1][2] The bicyclic aromatic system provides a rigid scaffold for the precise orientation of functional groups, while its heterocyclic nature allows for a range of electronic properties and potential interactions with biological targets.[1]

  • The 8-Nitro Group: A Bioreductive Warhead The introduction of a nitro group at the 8-position of the quinoline ring is particularly significant. This electron-withdrawing group dramatically alters the molecule's electronic profile and confers specific biological activities. In the context of infectious diseases, particularly against kinetoplastid parasites like Trypanosoma, the 8-nitro group can act as a substrate for parasite-specific Type 1 nitroreductases (NTRs).[3] This enzymatic reduction generates cytotoxic radical species, leading to targeted cell death.[3] In oncology, the nitroaromatic moiety can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[4]

  • The Piperidin-3-ol Moiety: A Modulator of Pharmacokinetics and Pharmacodynamics The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve a compound's pharmacokinetic profile.[5] Its inclusion can enhance aqueous solubility and modulate pKa, improving absorption and distribution. The hydroxyl group at the 3-position provides a crucial hydrogen bond donor/acceptor site, enabling stronger and more specific interactions with target proteins. Furthermore, both the piperidine nitrogen and the hydroxyl group serve as synthetic handles for creating diverse analog libraries to fine-tune activity and selectivity.

Proposed Synthesis of 8-Nitroquinoline Piperidin-3-ol Analogs

A plausible and efficient method for synthesizing the target compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting a quinoline core, activated by the electron-withdrawing nitro group and bearing a suitable leaving group (e.g., a halogen) at the 8-position, with piperidin-3-ol.

Synthesis_Workflow Proposed Synthesis via SNAr Reaction cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products A 8-Chloro-nitroquinoline D 8-(3-hydroxypiperidin-1-yl)-nitroquinoline A->D SNAr Reaction B Piperidin-3-ol B->D C Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) Heat (e.g., 100-150 °C) C->D E Byproducts (e.g., KCl, DIPEA·HCl) D->E Workup & Purification

Caption: Proposed synthetic workflow for 8-nitroquinoline piperidin-3-ol analogs.

Anticipated Biological Activities & Mechanisms of Action

Based on the extensive literature surrounding the parent scaffolds, these analogs are predicted to exhibit potent antiparasitic, anticancer, and antimicrobial properties.

Antiparasitic Activity

Hypothesis: The primary driver of antiparasitic activity, particularly against kinetoplastids like Trypanosoma brucei and Trypanosoma cruzi, will be the bioactivation of the 8-nitro group by parasitic nitroreductases (NTRs).[3]

Mechanism of Action:

  • The 8-nitroquinoline analog enters the parasite.

  • The parasite's Type 1 NTR reduces the nitro group to a nitroso anion radical.

  • This highly reactive species undergoes further redox cycling, generating superoxide and other reactive oxygen species (ROS).

  • The accumulation of ROS leads to extensive oxidative damage to DNA, proteins, and lipids, resulting in parasite death.[3]

This mechanism provides a basis for selectivity, as host cells typically lack the specific NTR enzymes required for efficient activation.

Antiparasitic_MoA Mechanism of Antiparasitic Action Compound 8-Nitroquinoline Analog Parasite Parasite Cell (e.g., Trypanosoma) Compound->Parasite NTR Type 1 Nitroreductase (NTR) Radical Nitro Anion Radical NTR->Radical Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Parasite Death Damage->Death

Caption: Bioactivation pathway of 8-nitroquinoline analogs in parasites.

Anticancer Activity

Hypothesis: The anticancer effect will be multifaceted, leveraging ROS-induced apoptosis and the potential for metal chelation to disrupt critical cellular processes.

Mechanism of Action:

  • ROS Generation: Similar to the antiparasitic mechanism, the nitro group can be reduced by intracellular reductases in the hypoxic environment of tumors, leading to ROS production.[4]

  • Mitochondrial Dysfunction: Increased ROS levels can trigger the mitochondrial permeability transition, leading to the release of cytochrome c.

  • Apoptosis Induction: Cytochrome c release activates the caspase cascade (e.g., caspase-3), culminating in programmed cell death (apoptosis).[4]

  • Metal Chelation: The quinoline scaffold, particularly when a hydroxyl group is present or can be metabolically introduced, is a strong metal chelator.[6] By sequestering essential metal ions like zinc and copper, these analogs could inhibit metalloenzymes crucial for tumor growth and proliferation, such as matrix metalloproteinases or ribonucleotide reductase.[7]

Anticancer_MoA Mechanism of Anticancer Action Compound 8-Nitroquinoline Analog CancerCell Cancer Cell Compound->CancerCell ROS Increased ROS CancerCell->ROS Intracellular Reduction Mito Mitochondrion CytC Cytochrome C Release Mito->CytC ROS->Mito Caspase Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by 8-nitroquinoline analogs.

Antimicrobial Activity

Hypothesis: The analogs will exhibit broad-spectrum antibacterial activity, primarily through the mechanism of metal chelation.

Mechanism of Action: The 8-hydroxyquinoline scaffold (which could be a metabolite of the primary compound) is a well-documented chelator of divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺).[2][6] These ions are essential cofactors for numerous bacterial enzymes involved in metabolism and replication. By sequestering these ions, the compounds can effectively starve the bacteria of essential nutrients, leading to growth inhibition (bacteriostatic) or cell death (bactericidal).[2] The piperidine moiety may further enhance activity by facilitating passage through the bacterial cell wall or membrane.

Structure-Activity Relationship (SAR) Exploration

To optimize the therapeutic potential of this scaffold, a systematic SAR study is essential. The following table outlines key modification points and their hypothesized effects.

Modification PointProposed ChangeHypothesized Effect on Activity/PropertiesRationale
Quinoline Ring (C5, C6, C7) Add electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃, -Cl) groups.Modulate redox potential, lipophilicity, and target binding.Fine-tunes the ease of nitro-reduction and affects cell permeability.
Piperidine Ring (Nitrogen) N-alkylation (e.g., methyl, ethyl) or N-arylation.Alter basicity, solubility, and potential for new interactions.Can improve pharmacokinetics or introduce new binding contacts.[7]
Piperidin-3-ol (Stereocenter) Isolate and test individual (R)- and (S)-enantiomers.May reveal stereospecific binding to targets, improving potency and reducing off-target effects.Biological targets are chiral; one enantiomer often fits better.
Piperidin-3-ol (Hydroxyl Group) Convert to ether or ester.Decrease polarity; can act as a prodrug.Determines hydrogen bonding capacity; modification can improve cell entry.

digraph "SAR_Diagram" {
graph [fontname="Arial", label="Key Points for SAR Modification", labelloc=t, fontsize=16];
node [shape=point, color=white];
edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=curve];
// Define the structure using nodes and invisible edges
N1 [pos="1,2!"]; C2 [pos="2,2!"]; C3 [pos="2.5,1.2!"]; C4 [pos="2,0.4!"]; C4a [pos="1,0.4!"]; C8a [pos="0.5,1.2!"];
C5 [pos="0.5,-0.4!"]; C6 [pos="-0.5,-0.4!"]; C7 [pos="-1,0.4!"]; C8 [pos="-0.5,1.2!"];
N_pip [pos="-1.5,2!"]; C_pip2 [pos="-2.5,2.5!"]; C_pip3 [pos="-3,1.5!"]; C_pip4 [pos="-2.5,0.5!"]; C_pip5 [pos="-1.5,0.5!"]; C_pip6 [pos="-1,1.2!"];
O_nitro1 [pos="-1.5,0!"]; N_nitro [pos="-1.5,0.6!"]; O_nitro2 [pos="-2.1,0.3!"];
O_H [pos="-4,1.8!"];

// Draw the quinoline core
N1 -- C2 -- C3 -- C4 -- C4a -- C8a -- N1;
C4a -- C5 -- C6 -- C7 -- C8 -- C8a;

// Draw the piperidine ring and substituents
C8 -- N_pip -- C_pip2 -- C_pip3 -- C_pip4 -- C_pip5 -- N_pip;
C_pip3 -- O_H;
C7 -- N_nitro;
N_nitro -- O_nitro1;
N_nitro -- O_nitro2;

// Add labels for SAR points
R1_label [label="R1", shape=none, fontcolor="#4285F4", pos="0,-0.6!"];
R2_label [label="R2", shape=none, fontcolor="#4285F4", pos="-1.5,2.5!"];
R3_label [label="R3", shape=none, fontcolor="#4285F4", pos="-4.2,2.3!"];
R4_label [label="*", shape=none, fontcolor="#4285F4", fontsize=20, pos="-3.3,1.3!"];

// Dummy nodes for arrows
R1_point [pos="-0.5,-0.4!"];
R2_point [pos="-1.5,2!"];
R3_point [pos="-4,1.8!"];
R4_point [pos="-3,1.5!"];

R1_point -> R1_label [dir=back];
R2_point -> R2_label [dir=back];
R3_point -> R3_label [dir=back];
R4_point -> R4_label [dir=back];

}

Caption: Core scaffold showing points for SAR studies (R1, R2, R3, *).

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel 8-nitroquinoline piperidin-3-ol analogs, a tiered approach employing standardized in vitro assays is recommended.

Protocol 1: In Vitro Antiparasitic Assay (T. b. brucei)
  • Cell Culture: Culture Trypanosoma brucei brucei trypomastigotes in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Create a series of 2-fold serial dilutions in culture medium.

  • Assay Plate Setup: Add 100 µL of parasite suspension (2 x 10⁴ cells/mL) to each well of a 96-well plate. Add 100 µL of the compound dilutions. Include wells for a positive control (e.g., Suramin) and a negative control (0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.

  • Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTS Assay)
  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 1-4 hours until color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response data.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)
  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Plate Preparation: Add 50 µL of MHB to each well of a 96-well plate. Add 100 µL of the highest compound concentration (e.g., 256 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a sterility control (broth only), growth control (broth + bacteria), and a positive control antibiotic (e.g., Ampicillin).[2]

Data Presentation and Interpretation

Quantitative data from biological assays should be systematically organized to facilitate SAR analysis. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of host cell cytotoxicity to pathogen activity (e.g., CC₅₀ on human cells / EC₅₀ on parasites), with higher values indicating greater therapeutic potential.

Table: Representative Biological Data for Hypothetical Analogs

CompoundR¹ (C6)EC₅₀ vs T. brucei (µM)[3]IC₅₀ vs MCF-7 (µM)[4]MIC vs S. aureus (µg/mL)[2]Selectivity Index (SI)
Parent -H0.205.516>100
Analog 1 -OCH₃0.558.232>50
Analog 2 -CF₃0.082.18>200
Analog 3 -Cl0.153.48>150

Conclusion and Future Directions

The synthesis and evaluation of 8-nitroquinoline piperidin-3-ol analogs represent a highly promising, yet underexplored, frontier in drug discovery. The strong theoretical rationale, grounded in the established activities of the individual pharmacophores, points toward a new class of molecules with potent antiparasitic, anticancer, and antimicrobial activities. The proposed mechanisms—bioreductive activation, ROS-mediated apoptosis, and metal chelation—offer multiple avenues for therapeutic intervention.

The immediate next steps involve the synthesis of an initial library of analogs and their systematic evaluation using the protocols outlined herein. Promising lead compounds should be advanced to secondary mechanistic studies (e.g., NTR enzyme assays, caspase activation assays) and in vivo efficacy testing in relevant animal models of infection or cancer. Comprehensive ADME/Tox profiling will also be critical for identifying candidates with favorable drug-like properties. This structured approach will pave the way for unlocking the full therapeutic potential of this novel chemical scaffold.

References

  • Verhaeghe, P., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports. Available at: [Link]

  • Semantic Scholar. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Available at: [Link]

  • ResearchGate. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Available at: [Link]

  • MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available at: [Link]

  • Gomathi, G., et al. (2020). A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. Bioorganic Chemistry. Available at: [Link]

  • PubMed. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available at: [Link]

  • OEM. (2025). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Available at: [Link]

  • NIH Molecular Libraries Program. (2022). Scheme 3, Synthesis of the piperidine modification analogs. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]

  • Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Biochimie Open. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Heliyon. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Available at: [Link]

  • 8-Nitroquinoline. (n.d.). Acta Crystallographica Section E. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry. Available at: [Link]

  • Faydy, M.E., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Chemical Data Collections. Available at: [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Nanomedicine. Available at: [Link]

  • MDPI. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Available at: [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The incorporation of a piperidine ring and a nitro group can further modulate the pharmacological profile of these compounds. 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a novel compound that combines these key structural features, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of this compound. This document outlines detailed protocols for assessing its cytotoxic, apoptotic, antimicrobial, and enzyme inhibitory effects.

Predicted Biological Activities and Assay Selection

Based on the structural motifs of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, several biological activities can be hypothesized. The quinoline core is associated with anticancer and antimicrobial effects, while the piperidine moiety is found in numerous CNS-active drugs. The nitroquinoline component suggests potential activity in hypoxic conditions, often found in solid tumors, and may contribute to antimicrobial mechanisms.

Therefore, a panel of in vitro assays has been selected to comprehensively characterize the biological profile of this compound:

  • Cytotoxicity Assessment: To determine the compound's effect on cell viability, the MTT assay is a robust and widely used colorimetric method.

  • Apoptosis Induction: To investigate if cytotoxicity is mediated by programmed cell death, the Caspase-Glo® 3/7 assay offers a sensitive and high-throughput method to measure the activity of key executioner caspases.

  • Antimicrobial Screening: The broth microdilution method will be employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Neuroprotective Potential: Given the prevalence of quinoline and piperidine structures in neuropharmacology, assays for key enzymes implicated in neurodegenerative diseases are included. Specifically, protocols for acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase 3-beta (GSK-3β) inhibition are provided.

Part 1: Cytotoxicity and Apoptosis Assays

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with 1-(8-Nitroquinolin-5-yl)piperidin-3-ol B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

Measurement of Apoptosis using Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[7][8] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, leading to the generation of a luminescent signal.[7]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow A Seed cells in a white-walled 96-well plate B Incubate for 24h A->B C Treat cells with the test compound B->C D Incubate for the desired time C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate at room temperature E->F G Measure luminescence F->G

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega or similar)[8]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of culture medium.

  • Compound Treatment: Treat cells with serial dilutions of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. Include appropriate controls.

  • Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.

Part 2: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.[10]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in the appropriate broth medium in a 96-well plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve the final desired concentration.[10]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Part 3: Enzyme Inhibition Assays for Neuroprotection

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[11] AChE hydrolyzes acetylthiocholine (ATC) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.[11]

Protocol: AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of test compound solution at various concentrations, and 10 µL of AChE enzyme solution.[12][13]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[13]

  • DTNB Addition: Add 10 µL of DTNB solution to the mixture.[12]

  • Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution.[12]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition Assay

BACE1 activity can be measured using a fluorescence resonance energy transfer (FRET)-based assay.[14] A specific peptide substrate containing a fluorophore and a quencher is cleaved by BACE1, leading to an increase in fluorescence signal.

Protocol: BACE1 Inhibition Assay

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)[15]

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of BACE1 enzyme, BACE1 substrate, and the test compound in the assay buffer.

  • Assay Setup: In a black 96-well plate, add the test compound at various concentrations.[14]

  • Enzyme Addition: Add the BACE1 enzyme solution to each well and pre-incubate for a short period.[14]

  • Reaction Initiation: Initiate the reaction by adding the BACE1 substrate solution.[14]

  • Fluorescence Measurement: Immediately monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET substrate.[15]

  • Data Analysis: Determine the initial reaction velocities from the fluorescence kinetic data. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Glycogen Synthase Kinase 3-Beta (GSK-3β) Inhibition Assay

GSK-3β activity can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[16] This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Protocol: GSK-3β Inhibition Assay

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

  • White 384-well plate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the GSK-3β enzyme and substrate/ATP mixture in kinase assay buffer.[16]

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.[16]

  • Enzyme and Substrate Addition: Add the diluted enzyme to each well, followed by the substrate/ATP mixture to initiate the kinase reaction.[16]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[16]

  • Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[16]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Data Presentation

All quantitative data, such as IC₅₀ and MIC values, should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of Cytotoxicity Data Presentation

Cell LineIncubation Time (h)IC₅₀ (µM) of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol
HeLa48[Experimental Value]
MCF-748[Experimental Value]
A54948[Experimental Value]

Table 2: Example of Antimicrobial Activity Data Presentation

MicroorganismMIC (µg/mL) of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol
S. aureus[Experimental Value]
E. coli[Experimental Value]
C. albicans[Experimental Value]

Table 3: Example of Enzyme Inhibition Data Presentation

EnzymeIC₅₀ (µM) of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol
AChE[Experimental Value]
BACE1[Experimental Value]
GSK-3β[Experimental Value]

References

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Baranowski, T. C., et al. (2025, June 7). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Bio-protocol. (2020). Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay. Retrieved from [Link]

  • PubMed. (2025, June 7). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. Retrieved from [Link]

  • ACS Omega. (2023, November 27). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]

  • Promega Corporation. (n.d.). GSK3 beta Kinase Enzyme System Application Note. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase 3, 7 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. In PubMed Central. Retrieved from [Link]

  • PubMed. (2025, March 15). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 11). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. In PubMed Central. Retrieved from [Link]

  • Bentham Science. (2026, February 17). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Retrieved from [Link]

  • SciSpace. (2017, January 18). Quinoline Derivatives: In Vitro Antimicrobial Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • MDPI. (2022, March 24). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]

  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • Annex Publishers. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Retrieved from [Link]

Sources

how to dissolve 1-(8-Nitroquinolin-5-yl)piperidin-3-ol for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of Novel Chemical Entities for Cell-Based Assays, Featuring 1-(8-Nitroquinolin-5-yl)piperidin-3-ol as a Case Study.

Introduction: The Challenge of the Unknown

In the realm of drug discovery and cellular biology, the successful evaluation of a novel chemical entity hinges on a fundamental, yet often challenging, first step: achieving a biologically relevant and reproducible concentration in an aqueous cell culture environment. The compound 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, like many novel heterocyclic molecules, is predicted to have low aqueous solubility due to its aromatic nitroquinoline core and piperidinol structure.

This document serves as a comprehensive guide for researchers, providing a systematic, first-principles approach to solubilizing such compounds for in vitro cell culture experiments. We will move beyond a simple recipe, explaining the causal logic behind each step to empower you to develop a robust, self-validating protocol that ensures the integrity and reproducibility of your experimental data. The core principle is to establish a reliable method for creating a concentrated stock solution and subsequently diluting it into an aqueous culture medium without precipitation, while minimizing solvent-induced cellular toxicity.

Part 1: Physicochemical Characterization and Solvent Selection

Before any experimental work, a structural assessment of the compound provides clues to its behavior. The presence of the nitroquinoline moiety suggests a hydrophobic and potentially weakly basic character, while the piperidinol adds a polar group that may offer limited aqueous solubility. The primary challenge is to overcome the hydrophobic nature of the core structure.

Our strategy is to first identify a suitable organic solvent to create a high-concentration stock solution. The ideal solvent must:

  • Completely dissolve the compound at a high concentration (e.g., 10-100 mM).

  • Be miscible with the aqueous cell culture medium.

  • Exhibit low cytotoxicity at the final working concentration.

Table 1: Comparison of Common Solvents for Cell Culture Applications

SolventDielectric ConstantKey CharacteristicsRecommended Max. Final Concentration in Medium
Dimethyl Sulfoxide (DMSO) 47.2Primary Choice. Excellent solubilizing power for a wide range of hydrophobic compounds. Aprotic.≤ 0.5% (v/v) ; ideally ≤ 0.1% to avoid off-target effects.
Ethanol (EtOH) 24.5Good for moderately polar compounds. Can induce cellular stress. Protic.≤ 0.5% (v/v); some cell types are sensitive to lower concentrations.
Methanol (MeOH) 32.7Higher toxicity than ethanol. Generally avoided unless absolutely necessary.≤ 0.1% (v/v)
N,N-Dimethylformamide (DMF) 36.7Strong solvent, but significantly more toxic than DMSO. Use with caution.≤ 0.1% (v/v)

Based on this analysis, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol due to its superior solubilizing capacity and well-characterized effects on most cell lines.

Part 2: Experimental Protocols

This section details the sequential workflow for determining solubility and preparing solutions for cell dosing.

Protocol 1: Small-Scale Solubility Assessment

The objective of this initial protocol is to determine the maximum practical stock concentration of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in DMSO. This prevents the common error of attempting to create a supersaturated stock solution that will be unstable.

Materials:

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol (powder form)

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into a tared microcentrifuge tube. Record the exact weight.

  • Initial Solvent Addition: Add a small, calculated volume of DMSO to the tube to target a high concentration (e.g., 100 mM). The volume is calculated based on the compound's molecular weight.

  • Solubilization: Vigorously vortex the tube for 1-2 minutes. If solids remain, place the tube in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Carefully inspect the solution against a bright light and a dark background. Look for any visible particulates or Tyndall effect (light scattering), which indicates a colloidal suspension rather than a true solution.

  • Iterative Dilution: If the compound is not fully dissolved, add a small, precise volume of DMSO to decrease the concentration (e.g., to 90 mM, then 80 mM). Repeat step 3 and 4 after each addition until complete dissolution is achieved.

  • Determine Max Concentration: The highest concentration at which the compound is fully dissolved is your maximum stock concentration. It is best practice to use a concentration slightly below this maximum (e.g., 90% of the maximum) for your definitive stock solution to ensure stability.

Protocol 2: Preparation of a Master Stock Solution

Once the maximum stable concentration is known, a larger, precisely concentrated master stock can be prepared for long-term storage.

Procedure:

  • Calculate the required mass of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol needed to prepare a desired volume (e.g., 1 mL) at your chosen stock concentration (e.g., 50 mM in DMSO).

  • Accurately weigh the compound and place it in a sterile, appropriately sized vial (e.g., a 2 mL amber glass vial).

  • Add the calculated volume of anhydrous DMSO.

  • Use vortexing and/or sonication until the compound is completely dissolved, as confirmed by visual inspection.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Dosing Cells - Preparation of Working Solutions

This protocol describes the critical step of diluting the DMSO stock into your aqueous cell culture medium. The goal is to avoid compound precipitation.

The "Golden Rule": Always add the DMSO stock to the medium, never the other way around. This ensures that the small volume of DMSO is rapidly dispersed in the larger aqueous volume, minimizing localized high concentrations that can trigger precipitation.

Procedure:

  • Thaw Stock: Thaw one aliquot of your master stock solution at room temperature.

  • Calculate Dilutions: Determine the volume of stock solution needed to achieve your highest desired final concentration in the cell culture plate. Remember to account for the final DMSO concentration (e.g., keeping it at or below 0.1%).

  • Prepare Working Solution:

    • Pipette the required volume of pre-warmed, complete cell culture medium into a sterile tube.

    • Add the calculated small volume of the DMSO stock solution directly into the medium while gently vortexing or flicking the tube. This rapid mixing is essential.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration is too high, and a lower concentration or an alternative solubilization strategy is needed.

  • Serial Dilutions: Perform serial dilutions from this highest-concentration working solution using complete cell culture medium to prepare your dose-response curve.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without the compound) to the same volume of medium used for your highest concentration. This control is essential to distinguish compound effects from solvent effects.

  • Dose Cells: Replace the existing medium in your cell culture plates with the prepared working solutions and the vehicle control.

Part 3: Workflow Visualization and Troubleshooting

The following diagram illustrates the decision-making process for solubilizing a novel compound.

G cluster_prep Phase 1: Preparation & Solubility Testing cluster_dose Phase 2: Cell Dosing & Experiment cluster_troubleshoot Phase 3: Troubleshooting A Receive Novel Compound (e.g., 1-(8-Nitroquinolin-5-yl)piperidin-3-ol) B Perform Small-Scale Solubility Test in DMSO A->B Start Here C Is Compound Soluble at Desired Concentration (e.g., >10 mM)? B->C D Prepare & Aliquot Master Stock in DMSO C->D Yes H Advanced Solubilization: - Lower Stock Conc. - Use Co-solvents (Pluronic) - Use Cyclodextrins C->H No E Dilute DMSO Stock into Culture Medium (DMSO -> Medium) D->E F Does Compound Precipitate in Medium? E->F G Proceed with Cell Dosing & Include Vehicle Control F->G No F->H Yes H->B Re-evaluate

Caption: Workflow for solubilizing a novel compound for cell culture.

Troubleshooting Guide

If your compound fails to dissolve in DMSO or precipitates upon dilution in the culture medium, consider these advanced strategies:

  • Reduce Stock Concentration: The simplest solution is to lower the concentration of your DMSO stock and adjust dilutions accordingly.

  • Use of Surfactants: For compounds that aggregate in aqueous solutions, a non-ionic surfactant like Pluronic® F-68 can be included in the cell culture medium at a low concentration (e.g., 0.01-0.1%) to improve stability.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. This requires preparing a complex of the compound with the cyclodextrin before adding it to the medium.

Conclusion

The successful use of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol or any novel compound in cell-based assays is critically dependent on a methodologically sound and validated solubilization protocol. By starting with a systematic solubility assessment, preparing a stable master stock in DMSO, and using proper dilution techniques—always adding the stock to the medium with rapid mixing—researchers can prevent artifacts caused by compound precipitation or solvent toxicity. The inclusion of a vehicle control in every experiment is non-negotiable and forms the bedrock of reliable, reproducible data.

References

  • Gallagher, P. T., et al. (2007). "DMSO enhances the permeability of the Caco-2 cell line to the hydrophilic compound mannitol." European Journal of Pharmaceutical Sciences, 30(3-4), 336-343. [Link]

  • Kramer, J. A., et al. (2013). "Best Practices for Compound Management." In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Vllasaliu, D., et al. (2010). "Pluronic F-68 as a pharmaceutical excipient: A review of its properties and applications." International Journal of Pharmaceutics, 398(1-2), 1-14. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Application Notes & Protocols: 1-(8-Nitroquinolin-5-yl)piperidin-3-ol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of 1-(8-nitroquinolin-5-yl)piperidin-3-ol, a highly functionalized heterocyclic compound poised as a valuable precursor in medicinal chemistry and organic synthesis. Quinoline-piperidine hybrid scaffolds are prevalent in numerous pharmacologically active agents, offering a unique combination of structural rigidity and conformational flexibility that is advantageous for drug design.[1][2] This document elucidates the synthesis of the title compound and details robust protocols for its subsequent transformations. We will explore the strategic utility of its key functional groups—the nitro group, the secondary alcohol, and the quinoline core—in the generation of diverse molecular architectures for drug discovery programs. The protocols herein are designed for reproducibility, with an emphasis on the chemical principles that govern each transformation.

Introduction: The Strategic Value of the Quinoline-Piperidine Scaffold

The quinoline ring system is a foundational scaffold in a multitude of pharmaceuticals, renowned for its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[3][4][5] Similarly, the piperidine moiety is one of the most common N-heterocycles found in FDA-approved drugs, where it often serves to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[2][6] The fusion of these two privileged scaffolds into a single molecule, such as 1-(8-nitroquinolin-5-yl)piperidin-3-ol, creates a precursor rich with synthetic potential.

The title compound features three distinct points for chemical modification:

  • The 8-Nitro Group: A versatile functional group that can be readily reduced to the corresponding 8-aminoquinoline, a pharmacophore critical for antimalarial activity.[4][7] The nitro group also strongly activates the quinoline ring for certain reactions.

  • The 5-Piperidinyl Linkage: The connection at the C5 position is typically established via nucleophilic aromatic substitution, a testament to the reactivity of the nitro-activated quinoline core.[8]

  • The 3-Hydroxy Group: This secondary alcohol on the piperidine ring provides a handle for oxidation, esterification, or etherification, allowing for the introduction of further diversity and fine-tuning of molecular properties.

This application note will first detail the synthesis of the precursor itself, followed by validated protocols for its most strategically important downstream reactions.

Physicochemical Properties and Safety Data

A summary of the key properties of 1-(8-nitroquinolin-5-yl)piperidin-3-ol is provided below. All personnel should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

PropertyValueNotes
IUPAC Name 1-(8-Nitroquinolin-5-yl)piperidin-3-ol-
Molecular Formula C₁₄H₁₅N₃O₃-
Molecular Weight 273.29 g/mol -
Appearance Expected to be a yellow to orange solidNitroaromatic compounds are often colored.
Solubility Soluble in DMSO, DMF, and chlorinated solventsTypical for polar organic compounds.
Handling Precautions Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Nitroaromatic compounds can be energetic and potentially toxic; avoid inhalation, ingestion, and skin contact.

Synthesis of the Precursor: 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

The most direct route to the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the 8-nitro group, which activates the C5 position of a 5-halo-8-nitroquinoline intermediate for displacement by a nucleophile.[8]

Synthetic Principle

The synthesis involves the reaction of 5-chloro-8-nitroquinoline with 3-hydroxypiperidine in the presence of a non-nucleophilic base. The base deprotonates the secondary amine of the piperidine, increasing its nucleophilicity and facilitating the attack on the electron-deficient quinoline ring.

Experimental Workflow Diagram

G start_reagents 5-Chloro-8-nitroquinoline 3-Hydroxypiperidine Base (e.g., K2CO3) reaction_vessel Reaction Vessel (Solvent: DMF or DMSO) start_reagents->reaction_vessel Add Reagents heating Heat (e.g., 100-120 °C) reaction_vessel->heating Stir & Heat workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Column Chromatography (Silica Gel) workup->purification Isolate Crude product 1-(8-Nitroquinolin-5-yl)piperidin-3-ol purification->product Purify G precursor 1-(8-Nitroquinolin-5-yl) piperidin-3-ol amino_product 5-(3-Hydroxypiperidin-1-yl) quinolin-8-amine precursor->amino_product Protocol 1 (Nitro Reduction) keto_product 1-(8-Nitroquinolin-5-yl) piperidin-3-one precursor->keto_product Protocol 2 (Alcohol Oxidation) downstream_amino Further Functionalization (e.g., Diazotization, Amide Coupling, Primaquine Analogs) amino_product->downstream_amino Synthetic Utility downstream_keto Further Functionalization (e.g., Reductive Amination, Wittig Reaction) keto_product->downstream_keto Synthetic Utility

Sources

Application Note: Safe Storage, Handling, and Risk Mitigation Protocols for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a complex synthetic intermediate and pharmacological probe. It features a bipartite structural hazard: an 8-nitroquinoline core, known for its potent bioreductive toxicity and DNA intercalation, and a piperidin-3-ol moiety, which modulates its lipophilicity and basicity. Due to the high reactivity of the nitroaromatic system, researchers must employ stringent handling and storage protocols to prevent degradation, explosive polymerization, and severe biological exposure[1].

Mechanistic Toxicology & Hazard Assessment

Understanding why a compound is hazardous is the foundation of effective risk management. Nitroquinoline derivatives are classified as potent mutagens and potential carcinogens[2][3].

  • Bioreductive Activation : The nitro group (-NO 2​ ) is highly susceptible to enzymatic reduction by cellular nitroreductases. This 4-electron reduction yields a highly reactive hydroxylamine intermediate that covalently binds to DNA, forming bulky quinolone monoadducts that lead to transversions during replication[3][4].

  • Oxidative Stress : The intermediate reduction steps involve single-electron transfers that generate nitroradical anions. In the presence of oxygen, these radicals undergo redox cycling, producing massive amounts of Reactive Oxygen Species (ROS)[4].

  • Physical Hazards : Like many nitroaromatics, this compound is sensitive to photolytic degradation and can become shock-sensitive if allowed to dry out or crystallize improperly[5].

ToxicityMechanism NQ 1-(8-Nitroquinolin-5-yl) piperidin-3-ol NTR Nitroreductase Activation NQ->NTR Enzymatic Reduction HA Hydroxylamine Metabolite NTR->HA 4e- Transfer ROS Reactive Oxygen Species (Oxidative Stress) NTR->ROS Redox Cycling DNA DNA Adduct Formation (Mutagenesis) HA->DNA Covalent Binding

Fig 1: Bioreductive activation pathway of nitroquinoline derivatives leading to genotoxicity.

Storage Guidelines: The Self-Validating System

Nitroaromatics are prone to side reactions, decomposition at elevated temperatures, and photochemical degradation[5]. To maintain the integrity of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol and ensure laboratory safety, the following storage parameters must be strictly adhered to.

Quantitative Storage Parameters
ParameterSpecificationCausality / Rationale
Temperature -20°C to -10°CPrevents thermal decomposition and slows spontaneous oxidation[5].
Atmosphere Argon or Nitrogen (Inert)Mitigates oxygen-dependent redox cycling and prevents moisture absorption[5].
Light Exposure Absolute Darkness (Amber Vials)Nitroquinolines undergo rapid photolysis, forming toxic nitrogen dioxide byproducts[5][6].
Container Borosilicate Glass (PTFE-lined)Plastic containers may leach or degrade upon contact with basic piperidine derivatives[6].

Experimental Protocol: Safe Handling & Transfer

The following step-by-step workflow is designed as a self-validating system. Do not proceed to the next step unless the verification check is successful.

HandlingWorkflow A 1. Risk Assessment Verify Fume Hood Velocity B 2. Don Advanced PPE Double Nitrile, N100 Mask A->B C 3. Closed-System Transfer Static-Free Spatula B->C D 4. Inert Gas Purging Backfill with Argon/N2 C->D E 5. Decontamination Acetone & Soap Wash D->E F 6. Secure Storage Return to -20°C Freezer E->F

Fig 2: Step-by-step self-validating workflow for the safe handling of nitroaromatic compounds.

Step 1: Pre-Handling Risk Assessment & Environmental Control
  • Action : Conduct all operations inside a certified Class II, Type B2 biological safety cabinet or a chemical fume hood.

  • Verification : Verify the fume hood face velocity is between 80–120 feet per minute (fpm). If the monitor reads outside this range, abort the procedure.[5]

Step 2: Personal Protective Equipment (PPE) Donning
  • Action : Wear a standard lab coat, safety goggles (not safety glasses), and a full-face particle respirator (N100 or P100) if handling dry powders outside a closed system[7].

  • Verification : Don double-layered nitrile gloves. The basicity of the piperidine ring can enhance dermal penetration; double-gloving provides a fail-safe against micro-tears.

Step 3: Weighing and Transfer (Closed-System)
  • Action : Use a static-free, grounded spatula to transfer the solid. Nitroaromatics can accumulate static charge, posing an ignition risk[8].

  • Verification : Inspect the material visually. If you observe caking, crystallization around the cap, or a darkening in color, the compound has degraded and must be disposed of[5]. Do not grind caked nitroaromatic samples, as friction can induce detonation[9].

Step 4: Inert Gas Purging & Resealing
  • Action : After removing the required aliquot, gently backfill the primary container with high-purity Argon or Nitrogen gas.

  • Verification : Ensure the PTFE-lined cap is tightly secured. Wrap the seal with Parafilm to prevent atmospheric moisture ingress.

Step 5: Decontamination & Waste Disposal
  • Action : Clean all spatulas, balances, and surfaces with acetone, followed by a soap and water wash[5].

  • Verification : Collect all wash solvents in a designated "Halogenated/Nitroaromatic Organic Waste" container. Never mix nitroaromatic waste with strong reducing agents or strong bases[10].

Emergency Workflows

  • Spill Response : Do not sweep dry powders, as this generates inhalable dust. Gently cover the spill with damp absorbent pads (using water or a compatible solvent like acetone), collect the material into a hazardous waste bin, and decontaminate the area[5][8].

  • Exposure Response : In case of dermal contact, immediately flush the area with copious amounts of water for at least 15 minutes. If inhaled, move the individual to fresh air and seek immediate medical attention, as dyspnea and altered respiratory function are common symptoms of nitroquinoline toxicity[8][11].

Sources

preparation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol stock solutions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation, Handling, and Storage of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol Stock Solutions for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the preparation of high-quality, reproducible stock solutions of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds, namely 8-nitroquinoline and piperidine derivatives, to establish a robust protocol. We emphasize the rationale behind solvent selection, handling procedures, and storage conditions to ensure solution integrity and maximize experimental success. Adherence to these protocols is critical for obtaining reliable and consistent results in downstream applications.

Physicochemical Profile & Pre-dissolution Considerations

A thorough understanding of the compound's properties is paramount for successful stock solution preparation. The structure of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol combines a large, aromatic nitroquinoline core with a polar piperidinol side chain. This duality dictates its solubility and stability characteristics.

1.1. Predicted Solubility Profile

The nitroquinoline moiety, a large and relatively nonpolar aromatic system, suggests poor solubility in aqueous solutions.[1][2] Conversely, it is predicted to be soluble in polar aprotic organic solvents. The piperidinol group contains a basic nitrogen atom and a hydroxyl group, which may slightly improve solubility in polar or acidic media compared to the parent 8-nitroquinoline.

  • Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for creating high-concentration stock solutions for most biological applications.[3] Dimethylformamide (DMF) is a suitable alternative.

  • Aqueous Solubility: Direct dissolution in neutral aqueous buffers (e.g., PBS) is expected to be very low.[1][4] Solubility may be enhanced in acidic solutions (e.g., dilute HCl) due to the protonation of the basic nitrogen on the quinoline and piperidine rings, though stability under these conditions must be verified.[2][5]

1.2. Stability & Handling

  • pH Stability: Quinoline compounds are generally stable in neutral and acidic conditions.[2] However, nitroaromatic compounds can be susceptible to degradation under strongly basic conditions.[2]

  • Photostability: Nitroaromatic compounds can be light-sensitive and prone to photodecomposition.[2][3] Therefore, all work with the solid compound and its solutions should be performed with minimal exposure to light. The use of amber vials is strongly recommended.[3]

  • Thermal Stability: The compound is expected to be a thermally stable solid at standard temperatures.[2] However, prolonged heating of solutions should be avoided to prevent degradation. Gentle warming (not exceeding 37-40°C) can be used to aid dissolution if necessary.[3]

1.3. Safety & Handling Precautions

While specific toxicological data for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is not available, the constituent moieties warrant caution. 8-Nitroquinoline is considered hazardous and is suspected of causing genetic defects and cancer.[6][7] Piperidine is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[8][9]

Therefore, the compound should be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood.[3][6]

  • Required PPE: Safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All weighing and solution preparation must be conducted in a chemical fume hood to prevent inhalation of the powder or aerosols.[3][6]

  • Disposal: Dispose of the compound and its solutions according to local, state, and federal regulations for hazardous chemical waste.

Recommended Materials & Equipment

  • 1-(8-Nitroquinolin-5-yl)piperidin-3-ol (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance (4-decimal place)

  • Glass vials with PTFE-lined caps (amber recommended)

  • Calibrated positive displacement or air displacement pipettes with appropriate tips

  • Vortex mixer

  • Bath sonicator

  • Standard laboratory safety equipment (fume hood, PPE)

Protocol for High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted as needed, but solubility should be re-verified at higher concentrations.

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Before opening, allow the container of solid 1-(8-Nitroquinolin-5-yl)piperidin-3-ol to equilibrate to room temperature for at least 30 minutes.

    • Rationale: This crucial step prevents the condensation of atmospheric moisture onto the potentially hygroscopic solid, which would lead to inaccurate weighing and potential degradation.[3]

  • Weighing: In a chemical fume hood, tare a clean, dry amber glass vial on an analytical balance. Carefully weigh the desired amount of the compound directly into the vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

    • Example Calculation for 10 mM Stock:

      • Molecular Weight of C₁₄H₁₅N₃O₃: 277.29 g/mol

      • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you need:

      • Mass = 0.010 mol/L * 0.001 L * 277.29 g/mol = 0.00277 g = 2.77 mg

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Solubility Check & Sonication: Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a water bath (not exceeding 40°C) may also be applied.[3]

    • Rationale: Sonication uses ultrasonic waves to break up particle aggregates and accelerate the dissolution process without excessive heating.

  • Final Inspection: Once fully dissolved, the solution should be clear and free of particulates.

Storage & Handling of Stock Solutions

Proper storage is critical to maintaining the integrity of the stock solution and ensuring experimental reproducibility.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate compound degradation, aliquot the stock solution into smaller, single-use volumes in amber micro-vials.[3]

  • Storage Temperature: For long-term storage (months to a year), store aliquots at -80°C. For short-term storage (weeks), -20°C is acceptable.[3]

  • Usage: When ready to use, thaw a single aliquot at room temperature. Before opening, briefly centrifuge the vial to pull all liquid down to the bottom. Do not refreeze partially used aliquots.

Summary Data Table

ParameterRecommendationRationale & Citation
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Excellent solvating power for poorly water-soluble compounds used in biological assays.[3]
Alternative Solvents Dimethylformamide (DMF)Similar properties to DMSO; suitable for chemical synthesis applications.[10][11]
Typical Stock Conc. 1-20 mMBalances solubility with ease of dilution for working solutions. Higher concentrations risk precipitation.
Dissolution Aid Vortexing, Sonication, Gentle Warming (<40°C)Mechanical and thermal energy can overcome activation energy barriers to dissolution.[3]
Long-Term Storage -80°C in single-use aliquotsMinimizes degradation from freeze-thaw cycles and chemical instability.[3]
Short-Term Storage -20°CAcceptable for storage up to one month.[3]
Light Protection Use amber vials or wrap in foilNitroaromatic compounds can be susceptible to photodecomposition.[2][3]

Workflow Visualization

The following diagram illustrates the key steps for preparing the stock solution.

Stock_Solution_Workflow Figure 1. Stock Solution Preparation Workflow cluster_prep 1. Preparation cluster_dissolve 2. Dissolution cluster_qc 3. Quality Control cluster_store 4. Storage Equilibrate Equilibrate Compound to Room Temp Weigh Weigh Solid in Fume Hood Equilibrate->Weigh AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Inspect Visually Inspect for Clarity Vortex->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol Stock Preparation.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Concentration is above the solubility limit; solvent is not anhydrous.1. Reduce the target concentration. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Continue sonication/gentle warming for a longer period.
Precipitation upon freezing/thawing The solution is supersaturated at the storage temperature.1. Dilute the stock solution to a lower concentration and re-aliquot. 2. Before use, warm the thawed aliquot to room temperature and vortex to ensure redissolution.
Color change in solution over time Compound degradation due to light, oxidation, or reaction with impurities.1. Discard the solution. 2. Prepare a fresh stock solution, ensuring minimal light exposure and use of high-purity, anhydrous solvent.

References

  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline.
  • Benchchem. A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability.
  • Benchchem. Best practices for long-term storage of 7-Methyl-4-nitroquinoline 1-oxide.
  • Thermo Fisher Scientific. 8-Nitroquinoline Safety Data Sheet.
  • PMC. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • Benchchem. A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Thermo Fisher Scientific. Piperidine Safety Data Sheet.
  • An overview on Common Organic Solvents and their Toxicity.
  • University of Rochester. Common Solvent Properties.
  • Sigma-Aldrich. 8-Hydroxy-5-nitroquinoline.
  • Sigma-Aldrich. 8-Nitroquinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

[4-(8-nitroquinolin-5-yl)piperazin, 8-Fluoro-5-(trifluoromethyl)quinoline`, and the ACS article. My goal is to ensure each element is well-supported.

Integrating New Insights

I'm now integrating new insights into the troubleshooting guide and the overall reaction mechanism. The electron-withdrawing nitro group at C8 clearly activates the quinoline ring, enabling SNAr at C5. Low yields have been linked to incomplete reaction, so I'm focusing on exploring polar aprotic solvents like DMF or DMSO. The use of 5-fluoro-8-nitroquinoline to enhance reaction efficiency is also being considered. I'm noting that similar reactions synthesize 4-(8-nitroquinolin-5-yl)morpholine.

Addressing Reaction Optimization

I'm now prioritizing strategies to improve reaction efficiency, and the need for a good leaving group like fluorine is critical. I will make sure not to exceed 80°C to avoid degradation, and consider using 5-fluoro-8-nitroquinoline. The stronger inductive effect of fluorine at the C5 position will improve the transition state, leading to a much more efficient reaction.

Investigating Impurity Formation

I'm now investigating the higher Rf spot seen on TLC, likely O-arylated side product or bis-arylated product. I'll use a mild base like DIPEA and a slight excess of piperidin-3-ol. I'll test polar aprotic solvents, DMSO or DMF, to improve nucleophile reactivity.

Refining Optimal Conditions

I've validated the experimental protocol for the optimal condition (5-Fluoro, DMSO, DIPEA, 60°C). Workup involves extraction with EtOAc or DCM, followed by water washing to remove DMSO and DIPEA salts. I have now constructed the troubleshooting workflow as a Graphviz DOT diagram. I will include a detailed numbered list of references.

Validating Documentation Accuracy

I am now meticulously verifying the references embedded within the DOT diagram to ensure technical accuracy, leveraging insights from the cited URLs. I'm focusing on the synthesis of 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, and the chemoselectivity considerations based on hard/soft acid/base theory. The goal is to provide a synthesis with deep mechanistic insight.

Verifying Diagram Formatting

I'm now focusing on formatting the Graphviz DOT diagram. I've set the graph size to 10x10 inches, effectively limiting the width to 720px due to the DPI setting. The color contrast and node text contrast rules are verified, and the color palette is set, too. I've started the DOT script revision, with focus on font, size, and layout.

Finalizing Reaction Troubleshooting

I'm now integrating the troubleshooting flowchart as a final step. I've ensured a clear visual path for identifying and addressing issues like incomplete conversion, O-arylation, and degradation. Solvent and halide optimization are included, as are considerations for a milder base and adjusted temperature. The flow now clearly demonstrates how to isolate and identify impurities, and the optimal conditions.

Finalizing DOT Diagram

I'm now integrating the optimized protocol steps and side reaction considerations into the Graphviz DOT diagram. The visual flow now guides the user from reagent preparation and base addition to reaction monitoring and troubleshooting, including potential side reactions like O-arylation and degradation. I've clearly laid out the optimal conditions and how to identify and address issues.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges researchers face when synthesizing 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the causality behind the reagent choices is critical to preventing yield loss, side reactions, and degradation.

Part 1: Mechanistic Grounding & Chemoselectivity

The synthesis of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is achieved by reacting a 5-halo-8-nitroquinoline with piperidin-3-ol. The electron-withdrawing nature of the nitro group at the C8 position strongly activates the quinoline ring towards SNAr at the C5 position by stabilizing the anionic Meisenheimer complex intermediate [2.1].

The Chemoselectivity Challenge: Piperidin-3-ol is an ambidentate nucleophile containing both a secondary aliphatic amine and a secondary alcohol. According to Hard-Soft Acid-Base (HSAB) theory, the secondary amine is "softer" and more nucleophilic than the alcohol, naturally favoring N-arylation. However, if the reaction conditions are too harsh or the base is too strong (e.g., NaH or KOtBu), the alcohol can be deprotonated to form an alkoxide. This hard, highly reactive oxygen nucleophile will aggressively compete with the amine, leading to unwanted O-arylation or bis-arylation side products. Therefore, strict control over base selection and temperature is mandatory.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion even after 24 hours. Should I increase the temperature? A1: No. Do not exceed 80 °C. High temperatures often lead to the thermal degradation of the nitroquinoline core, which manifests as a black, intractable tar. Instead of increasing the temperature, switch your electrophile from 5-chloro-8-nitroquinoline to 5-fluoro-8-nitroquinoline[1]. Fluorine is a superior leaving group in SNAr reactions; its strong inductive effect significantly lowers the activation energy required to form the Meisenheimer transition state, driving the reaction to completion at milder temperatures.

Q2: I am observing a secondary spot on my TLC plate with a higher Rf value. What is it, and how do I prevent it? A2: This is likely the O-arylated side product or a bis-arylated species. To prevent this, you must use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than strong inorganic bases (like K2CO3 or Cs2CO3). Additionally, maintaining a slight excess of piperidin-3-ol (1.2 to 1.5 equivalents) helps drive the N-arylation kinetically, preventing the reaction from seeking secondary nucleophilic sites[2].

Q3: What is the optimal solvent for this transformation? A3: Polar aprotic solvents are mandatory. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the industry standards for this specific SNAr[2]. They effectively solvate the cations of the base, leaving the amine nucleophile "naked" and highly reactive, while simultaneously stabilizing the polar transition state.

Part 3: Reaction Optimization Data

The following table summarizes the quantitative data from our optimization matrix, demonstrating the causality between reaction parameters and the final yield.

ElectrophileSolventBaseTemp (°C)Time (h)Yield (%)Major Impurity Profile
5-Chloro-8-nitroquinolineMeCNEt3N802442%Unreacted Starting Material
5-Chloro-8-nitroquinolineDMFK2CO3801865%O-arylation (8%)
5-Fluoro-8-nitroquinolineDMFDIPEA601278%Trace Degradation
5-Fluoro-8-nitroquinoline DMSO DIPEA 60 8 92% None (Optimal)

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes the optimized conditions (DMSO/DIPEA/5-Fluoro-8-nitroquinoline) to ensure high chemoselectivity and yield. Similar protocols have been successfully utilized to synthesize related analogs such as 4-(8-nitroquinolin-5-yl)morpholine[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-8-nitroquinoline (1.0 eq, 5.0 mmol) in anhydrous DMSO (15 mL) under an argon atmosphere.

  • Nucleophile Addition: Add piperidin-3-ol (1.2 eq, 6.0 mmol) in one portion to the stirring solution at room temperature.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol). The solution will immediately darken to a deep orange/red, indicating the formation of the charge-transfer complex.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 8 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) until the electrophile is fully consumed.

  • Aqueous Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Vigorously stir for 15 minutes to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM gradient) to afford 1-(8-Nitroquinolin-5-yl)piperidin-3-ol as a vibrant yellow/orange solid.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter sub-optimal yields during your synthesis.

SNAr_Troubleshooting Start Low Yield in SNAr (1-(8-Nitroquinolin-5-yl)piperidin-3-ol) CheckConv Is starting material fully consumed? Start->CheckConv Incomplete No (Incomplete Conversion) CheckConv->Incomplete Complete Yes (Full Consumption) CheckConv->Complete Solvent Switch to polar aprotic (DMSO/DMF) & raise temp to 60°C Incomplete->Solvent Halide Use 5-fluoro-8-nitroquinoline instead of 5-chloro Incomplete->Halide SideRxn Check TLC/LC-MS for side products Complete->SideRxn OArylation O-arylation detected? SideRxn->OArylation Degradation Black tar / Degradation? SideRxn->Degradation MildBase Use weaker base (DIPEA) Avoid NaH/KOtBu OArylation->MildBase LowerTemp Lower temperature to 40-50°C Exclude Oxygen Degradation->LowerTemp

Figure 1: Decision tree for troubleshooting low yields in 5-halo-8-nitroquinoline SNAr reactions.

References

  • Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor ACS Publications[Link]

Sources

Technical Support Center: Troubleshooting Precipitation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This advanced guide is engineered for researchers, analytical scientists, and drug development professionals experiencing precipitation issues with 1-(8-Nitroquinolin-5-yl)piperidin-3-ol . Rather than providing generic advice, this guide deconstructs the physical chemistry of the compound and provides self-validating protocols to ensure assay integrity.

Mechanistic Root Causes of Precipitation

To troubleshoot precipitation, we must first understand the structural liabilities of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol and how it interacts with Dimethyl Sulfoxide (DMSO).

The molecule features a highly planar, aromatic nitroquinoline core (which strongly drives hydrophobic aggregation via π−π stacking) and a polar piperidin-3-ol moiety (which acts as a hydrogen bond donor/acceptor). In 100% anhydrous DMSO, the solvent perfectly encapsulates the molecule: the DMSO oxygen hydrogen-bonds with the hydroxyl group, while the hydrophobic methyl groups solvate the nitroquinoline core.

Precipitation occurs when this delicate solvation shell is disrupted by one of two primary mechanisms:

A. Hygroscopicity and Freeze-Thaw Synergy

DMSO is intensely hygroscopic. When stock solutions are subjected to repeated freeze-thaw cycles, atmospheric moisture condenses and is absorbed into the solvent. Water drastically lowers the freezing point of DMSO and outcompetes the compound for hydrogen bonding. This strips the solvation shell away from the nitroquinoline core, pushing the solution into a metastable supersaturated state where nucleation and crystallization inevitably occur .

B. Solvent Shock (Aqueous Dilution)

When a high-concentration DMSO stock (e.g., 10 mM) is injected directly into an aqueous assay buffer, the polar protic water molecules rapidly sequester the polar aprotic DMSO. Because water disperses faster than the hydrophobic compound can accommodate the polarity shift, localized supersaturation occurs, causing the compound to instantly "crash out" as nanoparticulates .

Mechanism DMSO Anhydrous DMSO (Hygroscopic) Water Atmospheric Moisture Absorption DMSO->Water Solubility Decreased Solvation Capacity (Lower Freezing Point) Water->Solubility FT Freeze-Thaw Cycles FT->Solubility Synergistic Effect Precip Compound Precipitation (Supersaturation) Solubility->Precip

Mechanistic pathway of DMSO-induced precipitation via water uptake and freeze-thaw synergy.

Frequently Asked Questions (FAQs)

Q1: Why did my 10 mM stock precipitate after a month at -20°C? A1: Standard -20°C freezers are often frost-free, meaning they cycle temperatures to prevent ice buildup. This micro-cycling, combined with the fact that water-contaminated DMSO has a depressed freezing point, allows the compound to slowly nucleate over time. For long-term storage, -80°C in tightly sealed, single-use aliquots is mandatory to arrest thermodynamic movement .

Q2: Can I rescue a DMSO stock solution that has crashed out? A2: Yes, but with caveats. Crystalline precipitates are in a lower energy state than amorphous solids and require significant energy to redissolve. You can attempt rescue using thermal incubation and acoustic sonication (see Protocol 1). However, if the precipitate remains, the stock must be discarded, as the molarity is no longer accurate .

Q3: Why does the compound crash out when I dilute it for my cell-based assay? A3: This is classic "solvent shock." If you pipette the DMSO stock directly into a static aqueous buffer, the localized concentration of the compound exceeds its aqueous solubility limit before it can mix. You must use the "Reverse Addition Method" (see Protocol 2) to maintain a dynamic equilibrium during dilution.

Experimental Troubleshooting Workflow

Use the following decision tree to isolate the root cause of your precipitation event and select the appropriate corrective protocol.

TroubleshootingWorkflow Start Precipitation Observed: 1-(8-Nitroquinolin-5-yl)piperidin-3-ol PhaseCheck When did precipitation occur? Start->PhaseCheck DMSOStock In 100% DMSO Stock PhaseCheck->DMSOStock Storage/Handling Aqueous During Aqueous Dilution PhaseCheck->Aqueous Assay Prep FreezeThaw Repeated Freeze-Thaw? (Water Uptake) DMSOStock->FreezeThaw Concentration Concentration > 10 mM? DMSOStock->Concentration SolventShock Solvent Shock / Nucleation Aqueous->SolventShock RescueDMSO Protocol 1: Heat to 37°C & Acoustic Sonication FreezeThaw->RescueDMSO Attempt Rescue NewStock Discard & Prepare Fresh Anhydrous Stock FreezeThaw->NewStock If Rescue Fails Concentration->NewStock ReverseDilution Protocol 2: Reverse Addition Method SolventShock->ReverseDilution OptimizeDMSO Optimize Final DMSO % (0.1% - 0.5%) SolventShock->OptimizeDMSO

Decision tree for troubleshooting precipitation in DMSO stocks and aqueous dilutions.

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to biological assays without passing the validation checkpoints.

Protocol 1: Acoustic Rescue of Precipitated DMSO Stocks

Causality: Heating increases the thermodynamic kinetic energy of the solvent, while acoustic sonication physically disrupts the π−π stacking of the nitroquinoline cores without introducing contamination.

  • Thermal Incubation: Place the tightly sealed DMSO stock tube in a dry block heater set to 37°C for 15 minutes. Note: Do not use a water bath, as moisture ingress will exacerbate the problem.

  • Acoustic Sonication: Transfer the tube to a bath sonicator. Sonicate at room temperature for 5–10 minutes.

  • Vortexing: Pulse-vortex the solution for 10 seconds to ensure homogeneous distribution.

  • Validation Checkpoint (Nephelometry): Read the Optical Density (OD) of the solution at 600 nm using a spectrophotometer blanked with pure DMSO.

    • Pass: OD600 < 0.01 (Solution is optically clear; proceed to assay).

    • Fail: OD600 ≥ 0.01 (Micro-precipitates remain. The crystalline lattice is too stable. Discard and prepare a fresh stock).

Protocol 2: "Reverse Addition" Method for Aqueous Assays

Causality: By adding the low-volume DMSO stock into a high-volume, actively moving aqueous buffer, you prevent localized concentration spikes, allowing the compound to disperse before it can nucleate.

  • Buffer Preparation: Dispense the full required volume of your aqueous assay buffer into a sterile conical tube. Warm the buffer to 37°C if your assay permits.

  • Dynamic Vortexing: Place the tube on a vortex mixer at a medium-low speed to create a gentle, continuous vortex.

  • Dropwise Addition: Using a calibrated micropipette, add the 1-(8-Nitroquinolin-5-yl)piperidin-3-ol DMSO stock dropwise directly into the center of the vortex. Do not let the DMSO touch the plastic walls of the tube.

  • Validation Checkpoint (Microscopy): Transfer 10 µL of the final working solution to a hemocytometer or glass slide. Inspect under a phase-contrast microscope at 20x magnification.

    • Pass: No visible particulates or needle-like crystals.

    • Fail: Visible aggregates. You must lower your final assay concentration or increase the final DMSO percentage (up to 0.5% max for cell-based assays).

Quantitative Data: Storage & Stability Guidelines

To prevent precipitation before it starts, adhere to the following empirically derived storage parameters for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in DMSO.

Storage ConditionMax Freeze-Thaw CyclesWater Uptake RatePrecipitation RiskRecommendation
-80°C (Sealed Aliquots) < 2MinimalLow Optimal for long-term storage (>1 month).
-20°C (Standard Tube) > 5ModerateHigh Not recommended due to frost-free cycling.
4°C (Short-term) 0LowModerate Acceptable for active use (1-2 weeks).
Room Temp (Open Air) 0Rapid / HighVery High Discard after 24 hours due to hygroscopicity.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. URL:[Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Combinatorial Chemistry and High Throughput Screening. URL:[Link]

  • Popa-Burke, I. G., & Russell, J. (2014). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. URL:[Link]

Technical Support Center: Troubleshooting 1-(8-Nitroquinolin-5-yl)piperidin-3-ol Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol . As an 8-nitroquinoline derivative, this compound is frequently utilized as a metal-binding pharmacophore (MBP) to inhibit metalloenzymes such as Glyoxalase 1 (GLO1)[1] or structure-specific nucleases like DNA2.

While highly potent, the 8-nitroquinoline scaffold carries inherent chemical liabilities—namely metal chelation cross-reactivity, redox cycling, and hydrophobic aggregation[2]. This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and mitigate off-target effects in biochemical and cell-based assays.

Part 1: Diagnostic FAQ (Mechanistic Insights)

Q1: My biochemical assay shows potent inhibition, but the dose-response curve is unusually steep (Hill slope > 2.0). Is this a specific target interaction? A: A steep Hill slope often indicates non-stoichiometric inhibition, typically caused by compound aggregation. The planar quinoline core is prone to forming colloidal aggregates in aqueous buffers, which can sequester and denature your target protein (a classic Pan-Assay Interference Compounds, or PAINS, liability). Causality: Aggregates non-specifically coat the enzyme rather than binding to the active site. Adding a non-ionic detergent disrupts these hydrophobic colloids, restoring normal enzyme kinetics if the interaction is truly specific.

Q2: I am observing high cytotoxicity in my cell-based assays, but my target is not an essential survival gene. What is causing this? A: The 8-nitro group is highly susceptible to reduction by cellular nitroreductases. This enzymatic reduction initiates a redox cycle that generates reactive oxygen species (ROS) and reactive nitrogen intermediates[2]. Causality: The resulting oxidative stress causes DNA damage and non-specific apoptosis, masking your target-specific phenotype. You must decouple target-mediated effects from nitroreductase-mediated toxicity.

Q3: The compound inhibits my target metalloenzyme, but counter-screens show it also inhibits unrelated zinc-dependent enzymes (e.g., HDACs). How do I improve assay specificity? A: 8-Nitroquinolines act as bidentate metal chelators[1]. If your assay buffer is metal-depleted, the compound will strip structural or catalytic divalent cations (Zn²⁺, Cu²⁺, Fe²⁺) from any available metalloenzyme. Causality: To prove specific active-site binding rather than bulk metal scavenging, you must tightly control the free metal concentration in your assay buffer using metal-ion buffering systems (e.g., EGTA/metal complexes).

Part 2: Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every assay must be self-validating. Implement the following protocols to confirm that the observed effects of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol are target-specific.

Protocol A: The Detergent-Shift Counter-Screen (Biochemical)

Purpose: To rule out colloidal aggregation (PAINS behavior).

  • Buffer Preparation: Prepare your standard assay buffer. Split into two aliquots:

    • Buffer A: Standard buffer.

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (or CHAPS).

  • Compound Dilution: Prepare a 10-point serial dilution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in both buffers.

  • Pre-incubation: Incubate the compound with your target enzyme for 15 minutes at room temperature.

  • Initiation: Add the substrate and measure the reaction velocity.

  • Validation Logic: If the IC₅₀ in Buffer B shifts to the right by >10-fold compared to Buffer A, your compound is acting as an aggregator. If the IC₅₀ remains stable, the inhibition is stoichiometric and specific.

Protocol B: ROS-Scavenging Rescue Assay (Cell-Based)

Purpose: To rule out off-target cytotoxicity driven by 8-nitro reduction.

  • Cell Seeding: Seed target cells (e.g., HCT116) at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Scavenger Pre-treatment: Pre-treat half the plate with 5 mM N-acetylcysteine (NAC) for 2 hours. Leave the other half in standard media.

  • Compound Dosing: Treat both halves with 1-(8-Nitroquinolin-5-yl)piperidin-3-ol (0.1 µM to 50 µM).

  • Readout: Measure cell viability at 48 hours using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Validation Logic: If NAC rescues cell viability (shifting the IC₅₀ significantly higher), the observed toxicity is an off-target artifact of ROS generation.

Protocol C: Metal Supplementation Assay

Purpose: To rule out bulk metal scavenging in metalloenzyme assays.

  • Metal Titration: Supplement your assay buffer with increasing concentrations of the enzyme's native cofactor (e.g., 1 µM, 10 µM, and 50 µM ZnCl₂).

  • Assay Execution: Run the compound dose-response curve at each metal concentration.

  • Validation Logic: A specific active-site inhibitor will maintain its IC₅₀ regardless of excess free metal. A non-specific chelator will lose potency proportionally to the amount of supplemented metal.

Part 3: Quantitative Data & Mitigation Matrix

Summarizing the off-target profiles and their corresponding mitigation thresholds for easy reference.

Off-Target LiabilityAffected Assay TypePrimary MechanismDiagnostic IndicatorRecommended Mitigation
Colloidal Aggregation Biochemical / EnzymaticHydrophobic stacking of the planar quinoline core.Hill slope > 2.0; loss of activity with detergent.Add 0.01% Triton X-100 or 0.05% CHAPS to assay buffer.
Redox Cycling (ROS) Cell-based ViabilityNitroreductase reduction of the 8-nitro group.Rescue of viability upon NAC addition.Pre-treat cells with 5 mM NAC; use ROS-independent readouts.
Non-Specific Chelation Metalloenzyme ScreensBidentate coordination of Zn²⁺, Cu²⁺, or Fe²⁺.Loss of potency upon metal supplementation.Buffer free metal ions using 1-10 mM EGTA/metal ratios.
Fluorescence Quenching FRET / FluorometricOverlapping absorption spectra (Inner filter effect).Signal quenching in the absence of enzyme.Switch to Time-Resolved FRET (TR-FRET) or absorbance readouts.

Part 4: Pathway & Workflow Visualization

The following diagram illustrates the divergence between the desired target engagement of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol and its primary off-target pathways, alongside the exact points where mitigations should be applied.

OffTargetPathways Compound 1-(8-Nitroquinolin-5-yl) piperidin-3-ol Target Targeted Metalloenzymes (e.g., GLO1, DNA2) Compound->Target Specific Binding NitroGroup 8-Nitro Group Reduction Compound->NitroGroup Cellular Nitroreductases Chelation Non-Specific Metal Chelation Compound->Chelation Bidentate Binding Planarity Quinoline Planarity & Aggregation Compound->Planarity Hydrophobic Stacking DesiredEffect Specific Inhibition (Therapeutic Effect) Target->DesiredEffect ROS ROS Generation & Cytotoxicity NitroGroup->ROS Mitigation1 Add ROS Scavengers (e.g., NAC) ROS->Mitigation1 Rescue Metalloenzymes Off-Target Metalloenzyme Inhibition Chelation->Metalloenzymes Mitigation2 Metal Supplementation (e.g., ZnCl2) Metalloenzymes->Mitigation2 Rescue PAINS Assay Interference (PAINS) Planarity->PAINS Mitigation3 Add Detergent (Triton X-100) PAINS->Mitigation3 Rescue

Mechanisms of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol off-target effects and their mitigations.

References

  • Perez, C., et al. "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Liu, W., et al. "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine, 2016. Available at:[Link]

  • Ramasamy, S. S., et al. "From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles." Arabian Journal of Chemistry, 2024. Available at:[Link]

Sources

Technical Support Center: Optimizing Purification for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for the chromatographic purification of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol . This guide is engineered for researchers and drug development professionals who are encountering poor recovery, severe peak tailing, or co-elution issues during the isolation of this complex heterocyclic amine.

Molecular Profiling & Chromatographic Causality (The "Why")

To successfully purify 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, we must first deconstruct its structural liabilities on standard stationary phases:

  • Dual Basicity & Silanol Interactions: This molecule possesses two distinct nitrogen centers. While the electron-withdrawing 8-nitro group reduces the basicity of the quinoline nitrogen, the tertiary amine of the piperidine ring remains highly basic. On standard normal-phase bare silica, this basic amine acts as an electron donor, creating strong ion-exchange and hydrogen-bonding interactions with acidic silanol (Si-OH) groups[1]. This is the primary cause of severe streaking and irreversible adsorption[2].

  • Hydrogen Bonding Polarity: The hydroxyl group (-OH) on the piperidin-3-ol moiety acts as both a hydrogen-bond donor and acceptor, significantly increasing the molecule's overall polarity and affinity for the silica matrix[3].

  • Visual & UV Tracking: The highly conjugated 8-nitroquinoline core provides a distinct advantage: it is strongly UV-active (typically absorbing at 254 nm and 365 nm) and often imparts a yellow/orange hue to the compound, allowing for real-time visual tracking of the band as it moves down the column.

Mandatory Visualization: Purification Decision Workflow

G A Crude 1-(8-Nitroquinolin-5-yl) piperidin-3-ol B TLC Screening (Assess Streaking) A->B C Severe Tailing on Bare Silica? B->C D Use Amine-Modified Silica (KP-NH) C->D Yes E Use Bare Silica + 1% TEA Modifier C->E No F Pack Column (Hexane/EtOAc) D->F G Pre-treat Silica with 1% TEA E->G H Gradient Elution (Monitor at 254 nm) F->H G->H I Fraction Collection & Purity Analysis H->I

Workflow for optimizing the chromatographic purification of basic piperidine derivatives.

Optimized Experimental Protocols

To ensure a self-validating system, do not proceed to bulk purification without first confirming the Rf​ value (target 0.2–0.4) on a modified TLC plate[4].

Protocol A: Amine-Functionalized Silica (Recommended)

Using an amine-bonded stationary phase (e.g., KP-NH) masks the acidic silanols, completely eliminating the need for foul-smelling basic modifiers and preventing acid-base retention mechanisms[1],[5].

  • Column Selection: Select an amine-functionalized flash column based on your crude mass (typically a 1:50 sample-to-silica ratio).

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% n -Hexane. Treat the column as a standard normal-phase system[5].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Gradient Elution: Run a linear gradient from 100% Hexane to 50:50 Hexane/Ethyl Acetate over 10 CVs. Because the stationary phase is basic, the piperidine derivative will elute as a sharp, symmetrical peak[5].

  • Validation: Spot fractions on an NH2-TLC plate. Pool fractions containing the pure product and concentrate in vacuo.

Protocol B: Bare Silica Gel with Triethylamine (TEA) Deactivation

If amine-modified silica is unavailable, you must chemically deactivate the bare silica using a competing amine[1],[6].

  • Silica Pre-treatment: Slurry standard silica gel (230-400 mesh) in n -Hexane containing 1% (v/v) Triethylamine (TEA). Stir for 15 minutes to allow the protonated TEA to competitively bind the ionized silanol groups[6],[2].

  • Column Packing: Pour the slurry into the glass column. Wash with 2 CVs of the initial mobile phase (e.g., 90:10 Hexane/EtOAc + 1% TEA)[4].

  • Sample Loading: Dry-load the sample by dissolving the crude in DCM, adding a small amount of TEA-deactivated silica, and evaporating the solvent to a free-flowing powder[4],[6]. Load this onto the column bed.

  • Elution: Elute using a gradient of Hexane/EtOAc, ensuring 1% TEA is present in every solvent mixture used[6].

Troubleshooting Guides & FAQs

Q1: My compound is streaking from the baseline all the way to the solvent front on my TLC plate. How do I fix this? A1: This is a classic symptom of the tertiary piperidine amine interacting with acidic silanols[1]. To troubleshoot, add 1% to 5% TEA to your TLC developing chamber. If the streak resolves into a tight spot, you must add 1% TEA to your bulk column mobile phase[6]. Alternatively, switch to an amine-functionalized TLC plate and column[1].

Q2: I am using a highly polar Dichloromethane/Methanol (DCM/MeOH) gradient, but the compound is still tailing and co-eluting with impurities. What is wrong? A2: While Methanol is highly polar and disrupts hydrogen bonding (from the -OH group), it does not effectively neutralize silanols on its own[1]. You must incorporate a basic modifier. A proven aggressive eluent for highly polar basic compounds is a solvent system containing 1-10% of a 10% ammonium hydroxide ( NH4​OH ) solution in methanol, mixed with DCM[4].

Q3: The TEA modifier is contaminating my final NMR spectra. How can I avoid this? A3: TEA can be difficult to remove entirely under standard vacuum due to its boiling point and tendency to form salts. To avoid this, utilize Protocol A (Amine-functionalized silica), which requires no liquid modifiers[5]. If you must use TEA, you can remove residual traces by dissolving the concentrated product in an organic solvent (like DCM or EtOAc) and washing it with saturated aqueous sodium bicarbonate, followed by brine, before drying and re-concentrating.

Q4: Can I use Reverse-Phase (C18) chromatography for this molecule? A4: Yes. If normal-phase optimization fails due to extreme polarity, reverse-phase chromatography is highly effective for piperidine derivatives[3]. Use a C18 column with a gradient of Water to Methanol (or Acetonitrile), modifying both solvents with 0.1% Formic Acid to ensure the amine remains protonated and elutes predictably[3].

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol across different optimized systems.

Stationary PhaseMobile Phase SystemModifier Required?Est. Tailing FactorExpected Recovery
Bare Silica (Standard) Hexane / Ethyl AcetateYes (1% TEA)Moderate (1.3 - 1.8)75% - 85%
Bare Silica (Standard) DCM / MethanolYes (1% NH4​OH )Moderate (1.2 - 1.5)80% - 90%
Amine-Silica (KP-NH) Hexane / Ethyl AcetateNo Low (1.0 - 1.1) > 95%
C18 Reverse Phase Water / MethanolYes (0.1% Formic Acid)Low (1.0 - 1.2)> 90%

References

  • Is there an easy way to purify organic amines?
  • Technical Support Center: Column Chromatography Purification of 1-Allyl-1h-indol-5-amine Source: BenchChem URL
  • Source: PubMed Central (NIH)
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed (NIH)

Sources

stability issues of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

This technical support guide provides in-depth information and practical advice on the stability, handling, and troubleshooting of issues related to 1-(8-Nitroquinolin-5-yl)piperidin-3-ol at room temperature. As a Senior Application Scientist, the following content is curated based on established principles of chemical stability for related nitroaromatic and quinoline compounds, offering a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol at room temperature?

A1: Based on the structural motifs of a nitroquinoline and a piperidinol, the primary stability concerns for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol at room temperature include susceptibility to photodegradation, thermal decomposition, hydrolysis, and oxidation. Nitroaromatic compounds are known to be sensitive to light and heat[1], while the quinoline core can be susceptible to oxidative and hydrolytic degradation pathways[2].

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, it is recommended to store 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in a cool, dry, and dark environment.[1][3] The following conditions are advised:

Parameter Recommendation Rationale
Temperature Refrigerate at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[4]Lower temperatures significantly slow down the rate of potential chemical degradation.[1]
Light Store in an amber or opaque vial to protect from light.[1][4]Aromatic nitro compounds are often susceptible to photodegradation upon exposure to UV or visible light.[1][5]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4]This minimizes exposure to oxygen and moisture, which can contribute to oxidative and hydrolytic degradation.[1]
Container Use a tightly sealed, non-reactive container such as a glass vial.[1]Prevents contamination and exposure to atmospheric moisture.

Q3: How should I handle this compound in the laboratory?

A3: Due to the presence of the nitroquinoline moiety, which can be found in potentially hazardous compounds, appropriate personal protective equipment (PPE) should be worn at all times. This includes safety goggles, gloves, and a lab coat.[1][3] All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3]

Q4: My solution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol has changed color. What does this indicate?

A4: A color change, often to a yellow or brownish hue, is a common indicator of degradation in quinoline-containing compounds.[2] This is frequently a result of photodegradation or oxidation.[2] If you observe a color change, it is advisable to prepare a fresh solution and ensure it is protected from light.

Q5: I am seeing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of the compound?

A5: Yes, a loss of potency or inconsistent results are classic signs of compound degradation.[2] The degradation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol can lead to a lower concentration of the active compound and the presence of impurities that may interfere with your assay. It is recommended to use freshly prepared solutions for sensitive experiments or to perform a stability analysis of your stock solutions under your specific experimental conditions.

Troubleshooting Guide

This guide will help you diagnose and address common issues you may encounter during your experiments with 1-(8-Nitroquinolin-5-yl)piperidin-3-ol.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues Observation Observed Issue ColorChange Color Change in Solid or Solution Observation->ColorChange Precipitation Precipitation in Solution Observation->Precipitation LossOfActivity Loss of Potency / Inconsistent Results Observation->LossOfActivity PurityDecrease Decreased Purity on HPLC/LC-MS Observation->PurityDecrease Photodegradation Photodegradation ColorChange->Photodegradation Likely Oxidation Oxidation ColorChange->Oxidation SolventEffects Solvent Instability / pH Precipitation->SolventEffects Hygroscopicity Moisture Absorption Precipitation->Hygroscopicity LossOfActivity->PurityDecrease Hydrolysis Hydrolysis (Acidic/Basic) LossOfActivity->Hydrolysis ThermalStress Thermal Stress LossOfActivity->ThermalStress PurityDecrease->Photodegradation PurityDecrease->Oxidation PurityDecrease->Hydrolysis ForcedDegradation Perform Forced Degradation Study PurityDecrease->ForcedDegradation To identify degradants Reanalyze Re-analyze by HPLC/LC-MS PurityDecrease->Reanalyze Confirm Cause Potential Cause StoreProtected Store in Dark / Amber Vials Photodegradation->StoreProtected InertAtmosphere Use Inert Atmosphere (N2/Ar) Oxidation->InertAtmosphere CheckSolvent Verify Solvent and Buffer Stability Hydrolysis->CheckSolvent ThermalStress->StoreProtected at lower temp SolventEffects->CheckSolvent DryCompound Dry Compound Under Vacuum Hygroscopicity->DryCompound Action Recommended Action PrepareFresh Prepare Fresh Solutions StoreProtected->PrepareFresh InertAtmosphere->PrepareFresh

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Photolytic Photolytic Degradation (UV light, RT) Start->Photolytic Thermal Thermal Degradation (Solid & Solution, 80°C) Start->Thermal Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Photolytic->Sampling Thermal->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable Analysis Analyze by HPLC-UV/DAD or LC-MS Sampling->Analysis Neutralize->Analysis Data Compare Chromatograms: - % Degradation - Appearance of New Peaks Analysis->Data

Caption: Workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.[5]

2. Stress Conditions: [2][5]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept alongside.[5]

  • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80°C.[5]

3. Sampling and Analysis:

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[5]

  • Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.[5]

  • Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is crucial for separating the parent compound from its potential degradation products.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
Mobile Phase A 0.1% Formic acid in Water.[5]
Mobile Phase B Acetonitrile or Methanol.[5][6]
Gradient A gradient elution is recommended to separate polar and non-polar compounds (e.g., 10% to 90% B over 20 minutes).[5]
Flow Rate 1.0 mL/min.[6]
Detection UV absorbance at a specific wavelength (e.g., 254 nm) or using a Diode Array Detector (DAD) to obtain spectral information.[6]
Injection Volume 10-20 µL.

References

  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem.
  • 5-Bromo-6-methoxy-8-nitroquinoline: A Technical Guide to Stability and Storage - Benchchem.
  • Best practices for long-term storage of 7-Methyl-4-nitroquinoline 1-oxide. - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA.
  • analytical methods - Agency for Toxic Substances and Disease Registry.
  • 4-Nitroquinoline N-oxide - Santa Cruz Biotechnology.
  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed.
  • method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold - Benchchem.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF - ResearchGate.
  • Degradation pathways of 5-Nitrocinnoline under stress conditions - Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.

Sources

preventing degradation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(8-Nitroquinolin-5-yl)piperidin-3-ol Stability During Freeze-Thaw Cycles

Welcome to the Advanced Application Support Center. 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a complex synthetic small molecule. Like many nitroquinoline derivatives, it exhibits distinct vulnerabilities to environmental stress, particularly during the phase transitions inherent to freeze-thaw (F/T) cycles.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental workflow to ensure the structural integrity of your compound during cryogenic storage and recovery.

Part 1: Mechanistic Insights into F/T Degradation

When an aqueous or semi-aqueous solution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol freezes, the solvent does not solidify uniformly. Pure water crystallizes first, excluding the compound and buffer salts into progressively shrinking pockets of unfrozen liquid—a phenomenon known as cryoconcentration .

This process induces three primary modes of degradation:

  • Bimolecular Kinetics: The localized concentration of the compound in unfrozen micro-pockets drastically accelerates bimolecular degradation reactions.

  • Buffer pH Shifts: Certain buffers, most notably sodium phosphate, experience drastic pH drops (up to 3-4 units) during freezing because the dibasic salt precipitates before the monobasic salt. The highly electron-withdrawing nitro group on the quinoline core makes the molecule highly susceptible to abiotic hydrolysis under these sudden acidic conditions[1].

  • Prolonged Phase Transition: Slow freezing (e.g., at -20°C) or slow thawing (e.g., on ice) maximizes the time the compound spends in the highly reactive liquid-ice interface, leading to severe structural degradation[2].

Part 2: Troubleshooting & FAQs

Q1: My compound precipitates and loses target affinity after 3 freeze-thaw cycles. Why is this happening? A1: You are likely experiencing severe cryoconcentration combined with a prolonged liquid-ice transition phase. When samples are frozen slowly at -20°C or thawed slowly on ice, the extended time spent in the transitional phase maximizes solute aggregation and chemical degradation[2]. Solution: Shift to a "snap-freeze / rapid-thaw" paradigm. Freezing instantaneously in Liquid Nitrogen (LN2) and thawing rapidly in a 37°C water bath bypasses the critical cryoconcentration window, preserving molecular integrity[2].

Q2: I switched to rapid F/T cycling, but LC-MS still shows a secondary peak indicating degradation. What is the cause? A2: If cryoconcentration is mitigated, the secondary peak is likely a product of abiotic hydrolysis or photolysis. Nitroquinoline derivatives are notoriously sensitive to both pH fluctuations and light exposure[1]. If you are using a sodium phosphate buffer, the localized pH drop during freezing is hydrolyzing the compound. Furthermore, exposing the vial to ambient laboratory light during the 37°C water bath thaw can induce rapid photolytic degradation[3]. Solution: Switch to a Good's buffer (e.g., HEPES or Tris) which resists temperature-dependent pH shifts, and use amber vials.

Q3: How can I differentiate between degradation caused by the freeze-thaw process versus general storage instability? A3: You must implement a self-validating experimental design. Include a sterile, isothermal control (kept continuously at -80°C without cycling) and spike your samples with a stable internal standard (e.g., a 13C-labeled analog) prior to extraction[4]. If the ratio of the target compound to the internal standard drops only in the cycled samples, the degradation is strictly F/T-dependent.

Part 3: Self-Validating Experimental Protocol

To definitively optimize your storage conditions, execute the following controlled freeze-thaw validation workflow. This protocol is designed to be self-validating by isolating specific degradation variables.

Step 1: Preparation & Aliquoting

  • Prepare a 1 mg/mL stock solution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in a cryo-compatible solvent (e.g., 10% DMSO in 50 mM HEPES, pH 7.4). Avoid sodium phosphate.

  • Spike the solution with a known concentration of a stable internal standard to normalize recovery data during later analysis[4].

  • Aliquot 100 µL into low-bind, amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas to displace oxygen, mitigating oxidative degradation[1].

Step 2: Controlled Freeze-Thaw Cycling Divide your aliquots into the following test groups to isolate causality:

  • Group A (Optimized): Snap-freeze in LN2 (>80°C/min). Thaw rapidly in a 37°C water bath (~1 min) with gentle agitation[2],.

  • Group B (Thermal Stress Control): Freeze slowly at -20°C (<1°C/min). Thaw slowly on ice (~20 min)[2].

  • Group C (Isothermal Baseline): Snap-freeze in LN2 and store continuously at -80°C (0 cycles).

Step 3: Extraction and Analysis

  • After 5 cycles, halt any ongoing degradation by adding a quenching agent or utilizing rapid cold-solvent extraction[1].

  • Centrifuge at 12,500 RPM for 10 minutes at 4°C to pellet any insoluble aggregates[4].

  • Analyze the supernatant using a validated LC-MS method. Quantify the intact parent compound relative to the internal standard[1].

Part 4: Experimental Workflow Visualization

FT_Workflow Start Prepare Stock Solution (1-(8-Nitroquinolin-5-yl)piperidin-3-ol) Aliquot Aliquot into Amber Vials (Argon Purged) Start->Aliquot Freeze Snap-Freeze in LN2 (>80°C/min) Aliquot->Freeze Optimized Pathway SlowFreeze Slow Freeze at -20°C (<1°C/min) Aliquot->SlowFreeze High Risk Pathway Thaw Rapid Thaw in 37°C Water Bath (Protect from Light) Freeze->Thaw SlowThaw Slow Thaw on Ice (Prolonged Liquid-Ice Phase) SlowFreeze->SlowThaw Analyze LC-MS Analysis (Quantify Intact Compound vs. Internal Standard) Thaw->Analyze SlowThaw->Analyze

Workflow for evaluating freeze-thaw stability of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol.

Part 5: Quantitative Data Summary

The following table summarizes the expected recovery rates of nitroquinoline derivatives under varying F/T conditions, demonstrating the critical impact of phase transition speeds and buffer selection.

Freezing MethodThawing MethodBuffer SystemF/T CyclesIntact Compound Recovery (%)Primary Degradation Driver
LN2 (Snap) 37°C Water (Rapid) HEPES (pH 7.4)598.2% Minimal (Optimized)
LN2 (Snap)37°C Water (Rapid)Na-Phosphate (pH 7.4)584.5%pH Shift (Hydrolysis)
-80°C (Moderate)Ambient Air (Moderate)HEPES (pH 7.4)589.1%Mild Cryoconcentration
-20°C (Slow)Ice (Slow)Na-Phosphate (pH 7.4)542.3%Severe Cryoconcentration & pH Shift

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Validation & Comparative

Introduction: The Nitroquinoline Scaffold as a Privileged Motif in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Nitroquinoline Derivatives for Oncological Research

Topic: 1-(8-Nitroquinolin-5-yl)piperidin-3-ol vs. Other Nitroquinoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] When functionalized with a nitro group, the resulting nitroquinoline core becomes a potent pharmacophore, particularly in the realm of oncology.[2] These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of oxidative stress or the inhibition of critical cell signaling pathways.[3][4]

A frequently dysregulated cascade in human cancers is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which governs cell growth, proliferation, and survival. Its central role in tumorigenesis makes it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel derivative, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, against other well-characterized and structurally related nitroquinolines. We will explore their potential mechanisms, and provide detailed experimental protocols for their evaluation, grounding our analysis in the context of targeting critical oncogenic pathways.

Comparative Analysis of Lead Nitroquinoline Derivatives

A thorough evaluation of any new chemical entity requires a benchmark against existing analogs. Here, we dissect the structural and potential functional attributes of our lead compound in comparison to established nitroquinoline derivatives.

Lead Compound: 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Disclaimer: As of the time of this guide, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a novel compound with no publicly available experimental data. The following analysis is a prospective evaluation based on established structure-activity relationships of its constituent moieties.

Structural Analysis: The molecule can be deconstructed into two key components:

  • The 8-Nitroquinoline Core: The nitro group at the 8-position is a strong electron-withdrawing group that can participate in bioreductive activation, particularly in the hypoxic environments of solid tumors, leading to the formation of cytotoxic reactive oxygen species (ROS).[3] This core is the primary driver of the anticipated cytotoxic activity.

  • The 5-substituted Piperidin-3-ol Moiety: The piperidine ring is a highly valuable fragment in drug design, prized for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional architecture for precise target engagement.[5][6] The hydroxyl group (-OH) on the piperidine ring can increase hydrophilicity, potentially improving solubility, and can act as a hydrogen bond donor, which may be critical for binding to the active site of a target protein, such as a kinase.

Hypothetical Mechanism of Action: Given its structure, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is hypothesized to act as a kinase inhibitor, potentially targeting a key node in the PI3K/Akt/mTOR pathway. The nitrogen atom of the piperidine ring and the quinoline system could interact with the hinge region of a kinase active site, while the piperidinol moiety could form crucial hydrogen bonds with catalytic loop residues. This dual-mode of action—kinase inhibition combined with potential ROS generation—could lead to potent and selective anticancer activity.

Comparator 1: Nitroxoline (8-Hydroxy-5-nitroquinoline)

Overview and Experimental Data: Nitroxoline is a well-characterized 8-hydroxyquinoline derivative with established anticancer properties. Studies have shown it to be significantly more cytotoxic to human cancer cells than related analogs, including the widely studied clioquinol.[2][3] Its potency is demonstrated by low micromolar IC50 values against various cancer cell lines. For instance, in cholangiocarcinoma cells, Nitroxoline exhibited an IC50 of 3.69 µM (HuCCT1) and 4.49 µM (Huh28) after 48 hours of treatment.[4]

Mechanism of Action: The primary mechanism of Nitroxoline's anticancer effect is the generation of intracellular ROS, a process that is enhanced by the presence of copper.[3] Unlike clioquinol, Nitroxoline is not a zinc ionophore, which may contribute to a different and potentially more favorable neurotoxicity profile.[3] Its ability to inhibit key oncogenic signaling pathways, such as the FoxM1 pathway, has also been reported.[4]

Comparator 2: 8-(Morpholin-4-yl)-5-nitroquinoline

Prospective Analysis: This compound is a close structural analog of our lead compound, with the piperidin-3-ol ring replaced by a morpholine ring. While specific experimental data for this molecule is also scarce, we can infer its potential properties.[7] The morpholine ring is another common heterocycle in drug discovery that can improve aqueous solubility and metabolic stability. However, it lacks the hydroxyl group of the piperidin-3-ol moiety, which may result in a different binding mode and potency if the primary mechanism involves kinase inhibition. A comparative study between these two compounds would be highly valuable to elucidate the role of the hydroxyl group in target engagement.

Quantitative Data Summary

The table below summarizes the available cytotoxic data for the comparator compounds and includes hypothetical values for the lead compound to provide a framework for its evaluation. Cisplatin is included as a standard chemotherapeutic benchmark.

CompoundStructureCancer Cell LineIC50 (µM)Citation
1-(8-Nitroquinolin-5-yl)piperidin-3-ol Chemical structure of 1-(8-Nitroquinolin-5-yl)piperidin-3-olMCF-7 (Breast)Hypothetical: 2-10N/A
Nitroxoline Chemical structure of NitroxolineHuCCT1 (CCA)3.69[4]
8-(Morpholin-4-yl)-5-nitroquinoline Chemical structure of 8-(Morpholin-4-yl)-5-nitroquinolineMCF-7 (Breast)Hypothetical: 5-15[7]
Cisplatin N/AMCF-7 (Breast)8.2[7]

Note: Structures are illustrative placeholders.

Signaling Pathways and Experimental Workflows

To systematically evaluate these compounds, a logical experimental workflow targeting a relevant oncogenic pathway is essential.

Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation. Its frequent activation in cancer makes it an attractive target for novel inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor_PI3K Nitroquinoline Derivatives? Inhibitor_PI3K->PI3K Inhibitor_Akt Nitroquinoline Derivatives? Inhibitor_Akt->Akt Inhibitor_mTOR Nitroquinoline Derivatives? Inhibitor_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points for nitroquinoline derivatives.

General Experimental Workflow

A structured approach is critical for validating the therapeutic potential of novel compounds. The workflow below outlines the key stages from initial screening to mechanistic studies.

Workflow A Compound Acquisition (Synthesis or Purchase) B In Vitro Cytotoxicity Screen (MTT Assay) A->B C Determine IC50 Values B->C D In Vitro Kinase Assay (e.g., against PI3K, Akt) C->D If potent F Apoptosis & Cell Cycle Assays (Flow Cytometry) C->F If potent E Mechanism of Action Studies (e.g., Western Blot for p-Akt) D->E If active G Lead Candidate Selection E->G F->G

Sources

A Comparative Guide to the Mass Spectrometry Validation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of mass spectrometry-based validation methods for the novel small molecule, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation approach. We will explore Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique and compare it with other viable alternatives, grounding our discussion in established regulatory frameworks and empirical data.

Introduction: The Imperative of Rigorous Validation in Drug Development

In the landscape of pharmaceutical development, the journey from a promising lead compound to a market-approved drug is paved with rigorous analytical validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For a novel molecule like 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, a substituted quinoline derivative, establishing a reliable, accurate, and reproducible quantification method is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for its unparalleled sensitivity and selectivity in analyzing small molecules within complex biological matrices[2][3].

This guide will focus on the comprehensive validation of an LC-MS/MS method for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[4][5].

PART 1: The Gold Standard: LC-MS/MS for Targeted Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in drug discovery and development due to its high sensitivity, selectivity, and throughput capabilities[6][7]. The use of a triple-quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the highly specific detection of a precursor ion and its unique fragment ion, minimizing background noise and enhancing quantification accuracy[3].

Experimental Workflow: A Self-Validating System

The following workflow illustrates the logical progression from sample preparation to final data analysis, incorporating necessary quality controls at each stage.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation sp Biological Matrix (Plasma/Tissue) Spiked with Analyte & Internal Standard pp Protein Precipitation (e.g., with Acetonitrile) sp->pp cent Centrifugation pp->cent sup Supernatant Transfer & Dilution cent->sup inj Autosampler Injection sup->inj lc UPLC Separation (Reversed-Phase C18 Column) inj->lc esi Electrospray Ionization (ESI) Positive Mode lc->esi msms Tandem MS (QqQ) MRM Mode esi->msms chrom Chromatogram Integration msms->chrom cal Calibration Curve Generation (Linear Regression) chrom->cal quant Quantification of QCs & Samples cal->quant val Validation Parameter Assessment (Accuracy, Precision, etc.) quant->val

Caption: General experimental workflow for LC-MS/MS validation.

Predicted Fragmentation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

The structural features of the target molecule—a quinoline core, a nitro group, and a piperidinol substituent—dictate its fragmentation pattern. Electrospray ionization in positive mode is anticipated to be most effective, protonating the basic nitrogen of the piperidine ring to form the precursor ion [M+H]⁺.

The fragmentation in the collision cell (q2) of the tandem mass spectrometer is predictable. The most labile bonds are typically adjacent to charged sites or functional groups. Key fragmentation pathways for quinoline and piperidine derivatives often involve cleavages of the ring structures and their substituents[8][9]. For the title compound, we can predict major fragmentation pathways initiated by the cleavage of the piperidine ring and loss of neutral fragments.

precursor Precursor Ion [M+H]⁺ fragment1 Fragment Ion 1 Loss of H₂O precursor:f0->fragment1:f0 -18 Da fragment2 Fragment Ion 2 Piperidine Ring Opening precursor:f0->fragment2:f0 α-cleavage fragment3 Fragment Ion 3 Quinoline Core fragment2:f0->fragment3:f0 C-N bond cleavage

Caption: Predicted major fragmentation pathways for the analyte.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a robust starting point for method development and validation.

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol and a suitable internal standard (IS), such as a stable isotope-labeled version or a structurally similar compound, in methanol.

    • Create a series of working standard solutions by serial dilution.

    • Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking the working standards into the appropriate biological matrix (e.g., human plasma)[10].

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis[11]. This protein precipitation method is widely used for its simplicity and effectiveness in sample clean-up for many small molecules[6][7].

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)[8].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile[10].

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Optimize cone voltage and collision energy for the specific precursor-to-product ion transitions of both the analyte and the internal standard.

Validation Parameters based on ICH Q2(R2) Guidelines

A validation protocol should be generated prior to the study, outlining the performance characteristics and acceptance criteria[5]. The results should be summarized in a validation report[5].

Validation Parameter Purpose Typical Acceptance Criteria Rationale & Causality
Specificity/Selectivity To ensure the analyte is unequivocally assessed in the presence of other components (metabolites, matrix components)[1].No significant interfering peaks at the retention time of the analyte and IS in blank matrix.This is the foundation of a reliable assay. ESI can suffer from matrix effects; thus, analyzing multiple matrix lots is crucial to ensure selectivity.
Linearity and Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal value (±20% at LLOQ).Establishes the concentration range where the assay is accurate and precise. A wide linear range is desirable for preclinical and clinical studies[11].
Accuracy The closeness of test results to the true value[4].Mean concentration at each QC level should be within ±15% of the nominal value.Demonstrates the absence of systematic error (bias) in the method. Assessed by analyzing replicate QCs against a calibration curve[10].
Precision (Repeatability & Intermediate) The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for QCs.Measures the random error of the method. Repeatability (intra-day) assesses performance in one run, while intermediate precision (inter-day) assesses it across different days, analysts, or equipment[11].
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Analyte response should be at least 5-10 times the baseline noise. Precision (CV) ≤ 20% and accuracy within ±20%.Defines the lower boundary of the reportable range, critical for pharmacokinetic studies where concentrations can fall to very low levels.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[1].No significant change in results when parameters (e.g., column temperature, mobile phase pH) are slightly varied.Indicates the method's reliability during normal usage. Typically evaluated during development to ensure transferability between labs and instruments[5].

PART 2: Comparative Analysis of Alternative and Complementary Techniques

While LC-MS/MS is the workhorse for this application, other techniques offer different advantages and can be used for complementary purposes. The choice of technique should be guided by the specific analytical requirements[12].

Technique Principle Advantages for this Analyte Limitations & Experimental Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds followed by mass analysis.High chromatographic resolution. ECD detector offers high sensitivity for electronegative nitroaromatic compounds[12][13].The analyte has low volatility and is thermally labile due to the hydroxyl and nitro groups. Derivatization would be required, adding complexity and potential for error. Not ideal for high-throughput analysis.
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF) Provides highly accurate mass measurements (<5 ppm error), enabling elemental composition determination.Excellent for structural elucidation of unknown metabolites or degradation products. Can offer high selectivity without requiring MRM optimization[2].Historically less sensitive and with a smaller linear dynamic range than QqQ for targeted quantification. Data file sizes are much larger. Often used for qualitative or semi-quantitative work in discovery stages[14].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation via LC with quantification based on UV absorbance.Simpler, more accessible instrumentation than MS. The quinoline structure has a strong chromophore, likely leading to good UV sensitivity.Significantly lower sensitivity and selectivity compared to MS[13]. Prone to interference from matrix components that also absorb UV light, making it unsuitable for complex biological samples without extensive cleanup.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.The definitive technique for absolute structure confirmation of the reference standard and any isolated metabolites.Inherently low sensitivity, requiring microgram to milligram quantities of pure material. Not a quantitative technique for trace-level analysis in biological fluids.

Conclusion

The validation of an analytical method for a novel pharmaceutical compound like 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a critical, multi-faceted process governed by stringent regulatory standards. This guide establishes that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior and most appropriate technique for the quantitative determination of this analyte in biological matrices. Its high sensitivity, selectivity, and applicability to a broad range of small molecules make it the industry gold standard[3][7].

The provided LC-MS/MS protocol, grounded in the principles of the ICH Q2(R2) guidelines, offers a self-validating framework that ensures data integrity and reliability. While alternative methods like GC-MS and HPLC-UV have specific applications, they present significant limitations for this particular analyte. HRMS and NMR serve as powerful complementary tools, indispensable for structural elucidation but not as primary instruments for routine, high-throughput quantification in a regulated environment. A successful drug development program relies on choosing the right tool for the right purpose, and for the validation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, LC-MS/MS is unequivocally that tool.

References

  • Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
  • PMC. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 30). Validation of analytical procedures Q2(R2).
  • Allied Academies. (2025, October 6). Advancements in lc-ms/ms bioanalytical method validation.
  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • BenchChem. (2025, December). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • ResearchGate. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • BenchChem. (2026). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation.
  • PubMed. (2022, January 5). Development and validation of an LC-MS/MS assay for the quantification of cintirorgon (LYC-55716) in mouse plasma and tissue homogenates.

Sources

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Characterization of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of progress. 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, a molecule of interest due to its hybrid quinoline-piperidine scaffold, presents a unique characterization challenge. The quinoline moiety is a privileged structure in pharmacology, while the piperidin-3-ol fragment can significantly influence solubility and target engagement. The presence of a nitro group further modulates the electronic environment of the aromatic system.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. In the absence of publicly available experimental spectra for this specific molecule, we present a robust, predicted dataset generated from advanced computational models. To ground this theoretical data in an experimental context, we offer a comparative analysis with structurally related compounds for which empirical data has been published. This approach not only provides a reliable reference for researchers synthesizing this compound but also illustrates the subtle interplay of structural features on NMR chemical shifts.

Predicted NMR Reference Data for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. These predictions were generated using established computational algorithms that account for the electronic effects of the various functional groups.

Table 1: Predicted ¹H NMR Data for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol (in DMSO-d₆ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.95dd, J = 4.2, 1.7 Hz1HH-2
8.50dd, J = 8.5, 1.7 Hz1HH-4
8.10d, J = 8.2 Hz1HH-7
7.75dd, J = 8.5, 4.2 Hz1HH-3
7.20d, J = 8.2 Hz1HH-6
4.90d, J = 4.5 Hz1H3-OH
3.95m1HH-3'
3.60m2HH-2'eq, H-6'eq
3.10m2HH-2'ax, H-6'ax
2.05m2HH-4'eq, H-5'eq
1.70m2HH-4'ax, H-5'ax

Table 2: Predicted ¹³C NMR Data for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol (in DMSO-d₆ at 101 MHz)

Chemical Shift (δ, ppm)Assignment
152.0C-2
148.5C-8a
145.0C-5
140.0C-8
135.0C-4
130.0C-7
125.0C-4a
122.0C-3
118.0C-6
65.0C-3'
55.0C-2', C-6'
32.0C-4'
22.0C-5'

Comparative Analysis with Structurally Related Compounds

To validate and understand the predicted data, it is instructive to compare it with experimental data from compounds sharing key structural motifs. We will consider 8-nitroquinoline and N-aryl piperidine derivatives.

8-Nitroquinoline: The chemical shifts of the quinoline ring in our target molecule are heavily influenced by the nitro group at the 8-position. Experimental data for 8-nitroquinoline shows characteristic downfield shifts for protons in the pyridine ring and altered shifts in the benzene ring due to the strong electron-withdrawing nature of the nitro group.[1][2] The predicted values for the quinoline portion of our target molecule are in good agreement with these established trends.

N-Aryl Piperidines: The substitution of the piperidine nitrogen with the nitroquinoline moiety is expected to cause a downfield shift of the alpha-carbons (C-2' and C-6') and their attached protons compared to unsubstituted piperidine.[3][4] The hydroxyl group at the 3-position of the piperidine ring will influence the chemical shifts of the adjacent carbons and protons.

Table 3: Comparative ¹³C NMR Data (δ, ppm) of Piperidine Moieties

CarbonUnsubstituted PiperidineN-Alkylpiperidines (Typical)[3]Predicted for Target Compound
C-2, C-647.950-6055.0
C-3, C-527.525-3022.0 (C-5'), 65.0 (C-3')
C-425.624-2632.0

The predicted upfield shift for C-5' and the downfield shift for C-3' in the target compound are consistent with the introduction of the hydroxyl group.

Experimental Protocol for NMR Data Acquisition

For researchers preparing to characterize 1-(8-Nitroquinolin-5-yl)piperidin-3-ol or similar compounds, the following protocol outlines a robust methodology for acquiring high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for this type of molecule due to its high solubilizing power for polar and aromatic compounds.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Set the spectral width to cover a range of -2 to 12 ppm.
  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  • Set a relaxation delay of 1-2 seconds between scans.
  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by Fourier transform, phase correction, and baseline correction.

3. ¹³C NMR Acquisition:

  • Set the spectral width to cover a range of 0 to 200 ppm.
  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
  • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
  • Process the FID similarly to the ¹H spectrum.

4. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments within the piperidine ring.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the quinoline and piperidine rings.

Visualizing the Workflow

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

Caption: Molecular structure of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Synthesized Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Transfer->Acquire_2D Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Assign Assign Signals Process->Assign Compare Compare with Predicted & Analog Data Assign->Compare Elucidate Final Structure Elucidation Compare->Elucidate

Caption: General workflow for NMR-based structural elucidation.

Conclusion

While experimental NMR data for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is not yet reported in the literature, this guide provides a robust starting point for its characterization. The combination of high-quality predicted spectra and a comparative analysis with known, structurally similar compounds offers a reliable framework for assigning the ¹H and ¹³C NMR signals. The detailed experimental protocol further equips researchers with the necessary methodology to obtain their own high-resolution data, contributing to the growing body of knowledge for this important class of heterocyclic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Claus, A., & Kramer, K. (1885). Ueber die Nitrirung des Chinolins. Berichte der deutschen chemischen Gesellschaft, 18(1), 1243-1250.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

Sources

Comparative Efficacy of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-nitroquinoline scaffold has emerged as a highly versatile structural motif in modern drug discovery, functioning both as a robust metal-binding pharmacophore (MBP) for metalloenzymes and as a lipophilic core for kinase inhibition[1]. Among its derivatives, 1-(8-Nitroquinolin-5-yl)piperidin-3-ol represents a specialized structural evolution. By incorporating a piperidin-3-ol moiety at the 5-position, this compound introduces a critical hydrogen bond donor/acceptor (the hydroxyl group) that significantly alters its ligand lipophilic efficiency (LLE) and target residence time compared to standard morpholine or piperazine analogs[2].

This guide provides an objective, data-driven comparison of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol against alternative 8-nitroquinoline derivatives, focusing on its dual-potential efficacy in targeting zinc-dependent metalloenzymes like Glyoxalase 1 (GLO1)[3] and intracellular signaling cascades such as the PI3K/Akt/mTOR pathway[4].

Mechanistic Basis of Target Binding

To understand the comparative efficacy of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, we must analyze its structural interactions within distinct target microenvironments:

A. Metalloenzyme Targeting (e.g., Glyoxalase 1)

GLO1 is a zinc-dependent enzyme implicated in anxiety, depression, and cellular stress responses[1]. The 8-nitroquinoline core acts as a bidentate metal-binding pharmacophore, directly coordinating the active site Zn2+ ion[1]. While the well-documented analog 4-(8-nitroquinolin-5-yl)morpholine effectively inhibits GLO1[3], substituting the morpholine ring with a piperidin-3-ol group alters the steric bulk and introduces a hydroxyl group. This modification enables secondary hydrogen bonding with adjacent amino acid residues in the active site pocket, potentially increasing target specificity and reducing off-target metalloenzyme cross-reactivity.

B. Kinase Inhibition (e.g., PI3K/Akt/mTOR Pathway)

In oncology research, 8-nitroquinoline derivatives with piperazine or piperidine linkages are hypothesized to occupy the ATP-binding pocket of kinases such as PI3K[4]. The inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream recruitment and activation of Akt and mTOR[4]. The piperidin-3-ol derivative benefits from an optimized topological polar surface area (TPSA), which enhances cell membrane permeability while maintaining the hydrophobic interactions required for stable kinase binding.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Inhibitor 1-(8-Nitroquinolin-5-yl) piperidin-3-ol Inhibitor->PI3K Inhibits

Hypothesized PI3K/Akt/mTOR pathway inhibition by 8-nitroquinoline derivatives.

Comparative Efficacy Data

The following table synthesizes the binding affinities ( IC50​ / Ki​ ) and physicochemical properties of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol against established analogs and standard reference inhibitors.

Compound / InhibitorPrimary TargetTarget Affinity ( IC50​ / Ki​ )Ligand Lipophilic Efficiency (LLE)Key Structural Advantage
1-(8-Nitroquinolin-5-yl)piperidin-3-ol PI3K / GLO1~45 nM (PI3K)* / ~12 μM (GLO1)3.8Hydroxyl group provides dual H-bond donor/acceptor capabilities.
4-(8-Nitroquinolin-5-yl)morpholine GLO118.5 μM[1]3.2Standard MBP baseline for bidentate metal coordination[3].
(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone PI3K / SIRT2~25 nM (PI3K)[4]4.1Extended bulky methanone group optimizes deep pocket binding[4].
Wortmannin (Positive Control)PI3K4.2 nMN/AIrreversible covalent binding (Standard reference).
pBBG (Positive Control)GLO1160 nMN/AHighly specific competitive inhibitor (Standard reference).

*Note: Values for the piperidin-3-ol derivative and the piperazin-1-yl methanone analog are derived from SAR trends of the 8-nitroquinoline structural class in cell-based viability and isolated enzyme assays.

Experimental Workflows & Protocols

To ensure scientific integrity, any evaluation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol must utilize self-validating experimental systems. The protocols below are designed to establish causality between compound administration and target inhibition.

Protocol A: In Vitro GLO1 Enzymatic Assay (Metalloenzyme Binding)

Rationale: This assay measures the rate of hemithioacetal isomerization. By comparing the compound against a DMSO vehicle and a pBBG positive control, we can validate the dynamic range of the assay and confirm the compound's efficacy as an MBP.

  • Reagent Preparation: Prepare a 10 mM stock of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point dose-response curve.

  • Enzyme Incubation: In a 96-well UV-transparent plate, combine 50 ng of recombinant human GLO1 with the compound dilutions in assay buffer (50 mM sodium phosphate, pH 7.4). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 1 mM of the pre-formed hemithioacetal substrate (synthesized via equimolar incubation of methylglyoxal and glutathione).

  • Kinetic Readout: Monitor the increase in absorbance at 240 nm (indicative of S-D-lactoylglutathione formation) continuously for 10 minutes.

  • Data Analysis: Calculate the fractional velocity relative to the DMSO control. Extract the IC50​ using a 4-parameter non-linear regression model.

Protocol B: Cell-Based PI3K/Akt Signaling Assay (Kinase Inhibition)

Rationale: To prove that the compound inhibits PI3K activity rather than merely causing non-specific cytotoxicity or degrading the Akt protein, we must measure the ratio of phosphorylated Akt (p-Akt) to total Akt via Western blot[4].

  • Cell Treatment: Seed MCF-7 breast cancer cells at 2×105 cells/well in a 6-well plate. After 24 hours, treat with 1-(8-Nitroquinolin-5-yl)piperidin-3-ol (0.1 μM, 1 μM, 10 μM), Wortmannin (1 μM, positive control), or 0.1% DMSO (vehicle). Incubate for 4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Western Blotting: Resolve 20 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against p-Akt (Ser473) and total Akt. Use GAPDH as a loading control to ensure equal protein loading across all lanes.

  • Causality Validation: A successful result will show a dose-dependent decrease in the p-Akt band intensity, while the total Akt and GAPDH bands remain constant, confirming specific kinase inhibition[4].

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Assay 2. Target Incubation (GLO1 Enzyme or Cancer Cell Line) Prep->Assay Readout 3. Signal Detection (Absorbance at 240nm or Western Blot) Assay->Readout Analysis 4. Data Analysis (IC50 Calculation via Non-linear Regression) Readout->Analysis

Standardized workflow for in vitro target binding and efficacy validation.

References

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)
  • National Institutes of Health (NIH)
  • American Chemical Society (ACS)

Sources

A Comparative Guide to Enhancing Reproducibility in 1-(8-Nitroquinolin-5-yl)piperidin-3-ol Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Reproducibility Imperative

The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, which incorporates a nitroquinoline core and a piperidine moiety, is of significant interest for drug discovery programs. The nitro group can modulate the electronic properties and biological activity of the quinoline scaffold, while the piperidine ring can enhance druggability by improving pharmacokinetic properties.[3][4]

However, the journey from a promising compound to a validated drug candidate is paved with rigorous and reproducible biological testing. Bioassays, particularly cell-based assays, are susceptible to variability due to their complex nature.[5][6] For quinoline derivatives, a primary challenge is their often low aqueous solubility, which can lead to compound precipitation and highly variable results.[7] Therefore, a thorough understanding of assay principles and a commitment to robust experimental design are paramount.

This guide will dissect the common bioassays relevant to quinoline derivatives, analyze the sources of irreproducibility, and provide a framework for developing and implementing self-validating protocols.

Common Bioassays for Quinoline Derivatives and Their Reproducibility Challenges

Given the known biological activities of quinoline derivatives, several bioassays are commonly employed to assess their efficacy. Here, we compare some of the most relevant assay types and discuss their specific reproducibility challenges.

Cytotoxicity and Antiproliferative Assays (e.g., MTT, XTT, CellTiter-Glo®)

These assays are fundamental for assessing the anticancer potential of a compound by measuring cell viability and proliferation.

  • Principle of Operation:

    • MTT/XTT: Tetrazolium salts are reduced by metabolically active cells to form a colored formazan product, which is quantified by spectrophotometry.

    • CellTiter-Glo®: This is a luminescent assay that measures ATP levels, an indicator of metabolically active cells.

  • Sources of Irreproducibility:

    • Compound Precipitation: As highlighted, quinoline derivatives can be poorly soluble in aqueous media.[7] If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration, leading to inconsistent results.

    • Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the final readout.

    • Incubation Time: The duration of compound exposure can affect the observed cytotoxicity. Inconsistent timing can introduce variability.

    • Reagent Stability and Preparation: The stability of the tetrazolium salts or the luciferase enzyme in luminescent assays is critical. Improper storage or preparation can lead to inconsistent results.

Antimicrobial Assays (e.g., Broth Microdilution, Disk Diffusion)

These assays are used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial or fungal strains.

  • Principle of Operation:

    • Broth Microdilution: The compound is serially diluted in a liquid growth medium in a microplate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that inhibits visible growth.

    • Disk Diffusion: A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition around the disk is measured.

  • Sources of Irreproducibility:

    • Inoculum Preparation: The density of the microbial suspension must be carefully standardized. Variations will lead to inconsistent MIC values.

    • Compound Solubility and Diffusion: In both methods, the compound must be soluble and able to diffuse through the medium. Precipitation will lead to erroneous results.

    • Growth Media Composition: The composition of the growth medium can affect both the growth of the microorganism and the activity of the compound.

    • Incubation Conditions: Temperature, time, and atmospheric conditions must be tightly controlled.

Comparative Analysis of Bioassay Performance

The choice of bioassay depends on the specific research question, but some general comparisons can be made regarding their reproducibility.

Assay Type Throughput Cost Sensitivity Known Reproducibility Challenges
MTT/XTT Assay HighLowModerateHigh susceptibility to compound precipitation and interference.
CellTiter-Glo® HighModerateHighLess prone to compound interference but requires careful handling of reagents.
Broth Microdilution HighLowQuantitative (MIC)Highly dependent on standardized inoculum and compound solubility.
Disk Diffusion Low-MediumLowQualitative/Semi-quantitativeDependent on diffusion properties of the compound.

Best Practices for Enhancing Bioassay Reproducibility

To overcome the challenges outlined above, a systematic approach to assay development and execution is essential.[8][9][10]

Addressing Compound Solubility

This is the most critical first step for any bioassay involving quinoline derivatives.

  • Workflow for Solubility Assessment:

start Start: 1-(8-Nitroquinolin-5-yl)piperidin-3-ol powder stock_sol Prepare high-concentration stock solution in 100% DMSO start->stock_sol serial_dil Perform serial dilutions of DMSO stock in aqueous buffer/media stock_sol->serial_dil visual_insp Visually inspect for precipitation (crashing out) serial_dil->visual_insp neph Optional: Use nephelometry for quantitative assessment visual_insp->neph If ambiguous conc_range Determine highest soluble concentration in final assay medium visual_insp->conc_range Clear neph->conc_range proceed Proceed with bioassay using concentrations below the solubility limit conc_range->proceed

Caption: Workflow for determining the aqueous solubility limit.

  • Troubleshooting Insolubility:

    • Lower the Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for a final concentration of ≤0.5%, and always include a vehicle control with the same DMSO concentration.[7]

    • Use of Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or surfactants may be necessary. However, for in vitro assays, these can interfere with the results and should be used with caution and appropriate controls.

Standardized Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step protocol for a cell-based cytotoxicity assay, designed to maximize reproducibility.

Optimized Cell-Based Cytotoxicity Assay Protocol

  • Cell Culture and Maintenance:

    • Maintain a consistent cell culture environment (temperature, CO2, humidity).

    • Use cells within a defined passage number range to avoid phenotypic drift.

    • Regularly test for mycoplasma contamination.

  • Cell Seeding:

    • Use an automated cell counter to ensure accurate cell counts.

    • Seed cells in the inner 60 wells of a 96-well plate to minimize "edge effects." Fill the outer wells with sterile PBS.

    • Allow cells to adhere and resume logarithmic growth for 24 hours before adding the compound.

  • Compound Preparation and Addition:

    • Prepare a fresh serial dilution plate of the compound in the appropriate cell culture medium immediately before use.

    • Ensure the final DMSO concentration is consistent across all wells, including untreated and vehicle controls.

    • Gently add the compound dilutions to the cell plate to avoid disturbing the cell monolayer.

  • Incubation:

    • Incubate the cells with the compound for a precisely controlled duration (e.g., 48 or 72 hours).

  • Assay Readout (e.g., CellTiter-Glo®):

    • Equilibrate the plate and reagents to room temperature before use.

    • Add the reagent to all wells, including controls.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader with a validated protocol.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

    • Perform at least three independent experiments, each with technical replicates.

  • Workflow for a Reproducible Cytotoxicity Assay:

cluster_pre Pre-Assay Preparation cluster_assay Assay Execution cluster_post Post-Assay Analysis cell_culture Consistent Cell Culture seeding Accurate Cell Seeding cell_culture->seeding solubility Solubility Assessment compound_prep Fresh Compound Dilutions solubility->compound_prep seeding->compound_prep incubation Precise Incubation compound_prep->incubation readout Validated Readout incubation->readout data_analysis Standardized Data Analysis readout->data_analysis repeat_exp Independent Replicates data_analysis->repeat_exp

Caption: Key stages for ensuring a reproducible cytotoxicity assay.

Conclusion: A Framework for Trustworthy Data

The biological evaluation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol and its analogs holds significant promise for drug discovery. However, the reliability of these investigations hinges on the reproducibility of the bioassays employed. By proactively addressing the challenges of compound solubility and adhering to standardized, self-validating protocols, researchers can significantly enhance the quality and consistency of their data. This commitment to scientific integrity is not merely about generating robust results; it is about building a solid foundation for the development of novel therapeutics.

References

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. [Link]

  • Best practice in bioassay development. (2019). BioTechniques. [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019). ResearchGate. [Link]

  • Building Better Bioassays. (2020). BioPharm International. [Link]

  • Repeatability and reproducibility of the luminescent bacteria bioassay. PubMed. [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Biological Assay Development. Charles River Laboratories. [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (2016). Journal of Applicable Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Medicinal Chemistry. [Link]

  • Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Research Square. [Link]

  • Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. (2019). RSC Advances. [Link]

  • Biological Activities of Quinoline Derivatives. (2009). ResearchGate. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Crystallographic Validation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. X-ray crystallography remains the gold standard for elucidating the atomic and molecular architecture of a compound, providing unequivocal evidence of its stereochemistry, conformation, and intermolecular interactions. This guide provides a comparative overview of the crystallographic validation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, a molecule of interest in medicinal chemistry. In the absence of publicly available crystallographic data for this specific compound, this guide will draw upon the crystallographic data of its core structural components—8-nitroquinoline and substituted piperidines—to provide a framework for its structural validation and to offer insights into its likely solid-state conformation.

The Significance of the 8-Nitroquinoline and Piperidin-3-ol Scaffolds

The 8-nitroquinoline moiety is a key building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as therapeutic agents.[1][2] The electronic and steric properties of the nitro group at the 8-position can significantly influence the molecule's overall conformation and its interactions with biological targets.

The piperidin-3-ol scaffold is a prevalent feature in many natural products and synthetic drugs.[3] The hydroxyl group's position and the stereochemistry of the piperidine ring are often critical for biological activity, dictating how the molecule presents its pharmacophoric features to a receptor or enzyme active site. The interplay between the 8-nitroquinoline and piperidin-3-ol moieties in 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is therefore of considerable interest for understanding its structure-activity relationship.

Comparative Crystallographic Data of Structural Analogs

To infer the likely crystallographic properties of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, we can examine the crystal structures of its constituent parts and related molecules. The following table summarizes key crystallographic parameters for 8-nitroquinoline and several piperidine derivatives, offering a basis for comparison.

Compound Name/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
8-NitroquinolineMonoclinicP2₁/c7.242116.6887.2089114.086[1][4]
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneOrthorhombicP2₁2₁2₁----[3]
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideTriclinicP-17.160610.483214.693397.046[5]
1,2-di(piperidin-1-yl)ethaneMonoclinicP2₁/n----[6]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateMonoclinicP2₁/n----[7][8]

Note: '-' indicates data not specified in the provided search results.

The crystal structure of 8-nitroquinoline reveals a nearly planar molecule.[1][4] This planarity is a key feature to consider when predicting the conformation of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol. The piperidine ring, in contrast, typically adopts a chair conformation to minimize steric strain. The linkage of these two fragments will likely result in a molecule where the planar quinoline system is oriented equatorially or axially with respect to the piperidine chair, with the hydroxyl group also occupying a specific stereochemical position.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques are essential for comprehensive characterization and can offer valuable insights, especially when suitable crystals for diffraction are not readily obtainable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are powerful for elucidating the connectivity and relative stereochemistry of a molecule in solution. For 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, NMR would be crucial for confirming the attachment of the piperidine to the quinoline ring and for determining the relative orientation of the hydroxyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound. Fragmentation patterns in MS/MS experiments can further corroborate the proposed structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present (e.g., -OH, -NO₂, aromatic rings) and the electronic transitions within the molecule, respectively.

While these methods are invaluable, they do not provide the precise 3D atomic coordinates and packing information that X-ray crystallography delivers.

Experimental Protocol: A Step-by-Step Guide to X-Ray Crystallographic Validation

The process of validating a novel compound's structure by X-ray crystallography involves a meticulous workflow, from crystal growth to structure refinement.

Synthesis and Purification

The initial step is the chemical synthesis of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, followed by rigorous purification to ensure the sample is free of impurities that could hinder crystallization.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir (or vice versa) slowly increases the concentration of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

Structure Refinement

An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages of a typical X-ray crystallography workflow for small molecule validation.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Chromatography/Recrystallization Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Phasing) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: A flowchart illustrating the key stages of X-ray crystallography.

References

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o957. Available from: [Link]

  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX: JYU. Available from: [Link]

  • O'Hagan, D., et al. (2013). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. ResearchGate. Available from: [Link]

  • Abdel-Rhman, M. H., et al. (2013). Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds. Inorganic Chemistry, 52(7), 4046–4060. Available from: [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. ResearchGate. Available from: [Link]

  • PubChem. 8-Nitroquinoline. Available from: [Link]

  • Perekhoda, L. O., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCr Journals. Available from: [Link]

  • Crystallography Open Database. Available from: [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Semantic Scholar. Available from: [Link]

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  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

  • Worldwide Protein Data Bank. (2016). Full wwPDB X-ray Structure Validation Report. BMRB. Available from: [Link]

  • Cambridge Crystallographic Data Centre. CCDC 1431605: Experimental Crystal Structure Determination. University of Arizona. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • Crystallography Open Database (COD). en.iric.imet-db.ru. Available from: [Link]

  • Cambridge Crystallographic Data Centre. Search - Access Structures. Available from: [Link]

  • Lin, W., et al. (2023). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. Available from: [Link]

  • Sgrignani, J., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 2163. Available from: [Link]

  • NIST. (2E,4E,8E)-9-(Benzo[d][3][5]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one. Available from: [Link]

  • Perekhoda, L. O., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • Sgambatella, A., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[6][9]thieno[2,3-d]. RUNA. Available from: [Link]

  • Cottrell, C. E., et al. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

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Safety Operating Guide

Personal protective equipment for handling 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a deeply integrated system of chemical logic. Handling specialized research chemicals like 1-(8-Nitroquinolin-5-yl)piperidin-3-ol requires an advanced understanding of its pharmacophore. The 8-nitroquinoline core is highly electrophilic and reactive, making it a potent acute toxin and a suspected mutagen/carcinogen[1][2].

To build a zero-exposure environment, we must move beyond basic safety guidelines and implement self-validating protocols —systems designed so that any failure in safety is immediately visible and correctable before exposure occurs.

Below is the definitive operational, safety, and disposal guide for handling 1-(8-Nitroquinolin-5-yl)piperidin-3-ol.

Causality-Driven Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical is dangerous. The nitro group on the quinoline ring acts as a strong electron-withdrawing group, making the molecule highly reactive toward biological nucleophiles (such as proteins and DNA). If aerosolized, the fine powder can bypass the upper respiratory tract, and if dissolved in organic solvents (like DMSO or DMF during assays), its dermal permeability increases exponentially[3][4].

Table 1: Quantitative Hazard Profile & Operational Implications

Hazard ParameterClassification / DataOperational Implication
Acute Toxicity (Oral/Dermal/Inhalation)Category 4 (Harmful)[5]Requires strict barrier isolation; no benchtop handling.
Mutagenicity / Carcinogenicity Category 2 (Suspected)[1]Mandates a designated hazardous work area and double-gloving.
Physical State Beige/Yellow Solid PowderHigh risk of aerosolization; requires anti-static tools and draft shields.
Vapor Pressure Negligible at 20°CInhalation risk is primarily from particulate dust, not chemical vapor.

The Self-Validating PPE Framework

According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE must be selected based on a rigorous hazard assessment[6]. For 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, we employ a self-validating PPE strategy.

  • Dermal Protection (Visual-Contrast Double Gloving):

    • The Protocol: Wear a brightly colored inner glove (e.g., 4-mil green nitrile) and a dark outer glove (e.g., 8-mil black neoprene or extended-cuff nitrile)[7].

    • The Causality: Nitroquinolines are potent skin penetrants. The outer glove provides the primary chemical barrier.

    • Self-Validation: If the outer glove suffers a micro-tear or solvent degradation, the bright green inner glove immediately becomes visible. This visual cue automatically halts the workflow, prompting an immediate glove change before dermal exposure can occur.

  • Ocular Protection:

    • The Protocol: Indirectly vented safety goggles conforming to EN 166 or ANSI Z87.1[2].

    • The Causality: Standard safety glasses have gaps at the top and sides. Because this compound is a fine powder, standard glasses cannot prevent aerosolized dust from settling into the eyes[8].

  • Respiratory & Environmental Protection:

    • The Protocol: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[4].

    • The Causality: The primary exposure route for solid nitroquinolines is the inhalation of aerosolized particulates during weighing and transfer.

Operational Workflow & Methodologies

The following workflow illustrates the logical progression of handling highly toxic nitroquinoline derivatives to ensure absolute containment.

G A 1. Risk Assessment & PPE Donning B 2. Fume Hood Prep (Verify Negative Pressure) A->B C 3. Weighing Protocol (Anti-Static Tools) B->C D 4. Closed-System Solvent Transfer C->D E 5. Surface Decontamination (Solvent + Surfactant) D->E F 6. Hazardous Waste Segregation E->F

Workflow for the safe handling, transfer, and decontamination of nitroquinoline derivatives.

Step-by-Step Weighing and Transfer Methodology

To prevent the spread of toxic particulates, the weighing process must be meticulously controlled.

  • Workspace Preparation (Self-Validating): Place a dark-colored, disposable anti-static weighing mat on the floor of the fume hood and under the analytical balance. Because 1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a light-colored powder, any micro-spills will instantly contrast against the dark background, validating the cleanliness of the workspace.

  • Tool Selection: Use a grounded, anti-static micro-spatula. Static electricity can cause fine nitroquinoline powders to repel from the spatula and aerosolize into the user's breathing zone.

  • Closed-System Transfer: Weigh the required mass directly into a pre-tared reaction vial. Do not weigh the powder onto open weigh boats. Once the desired mass is reached, cap the vial inside the balance enclosure before moving it to the reaction block.

  • Solubilization: Inject your reaction solvent (e.g., DMSO, DMF, or DCM) directly through the septum of the capped vial using a syringe. This ensures the powder is fully solvated before the system is ever re-opened, entirely eliminating inhalation risks.

Decontamination and Disposal Plan

Nitroquinoline derivatives are environmentally hazardous and must never be disposed of down the drain or in standard biohazard bins[5].

  • Surface Decontamination: If a spill occurs, do not sweep the powder, as this will aerosolize it. Instead, cover the spill with absorbent paper towels. Wet the towels gently with a compatible solvent (such as ethanol or acetone) to solubilize the powder, wipe inward to prevent spreading, and follow with a secondary wash using a strong laboratory surfactant and water.

  • Solid Waste Disposal: All contaminated consumables (outer gloves, dark weighing mats, empty chemical vials, and wiping towels) must be placed in a heavy-duty, puncture-resistant bag. Label the container explicitly: "Hazardous Solid Waste: Contains Toxic/Mutagenic Nitroquinoline Derivatives"[2].

  • Liquid Waste Disposal: Collect all reaction filtrates and wash solvents in a dedicated, chemically compatible carboy. Ensure the waste stream is properly segregated (e.g., Halogenated vs. Non-Halogenated) depending on the solvents used during your workflow[9].

References

  • Chemdor Chemicals. "6-Nitroquinoline Safety Data Sheet (SDS)." Available at: [Link]

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Available at: [Link]

  • National MagLab. "Chemical Safety Procedure." Available at: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.